(S,S)-BMS-984923
Description
Properties
IUPAC Name |
(4R,5R)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYVUQJOKDFLAL-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@@H]3[C@H](OC(=O)N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375752-78-5 | |
| Record name | BMS-984923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375752785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-984923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1803DK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S,S)-BMS-984923: A Technical Guide to a Novel mGluR5 Silent Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S,S)-BMS-984923, focusing on its chemical identity, mechanism of action, and preclinical data. The information is tailored for professionals in pharmaceutical research and development, offering detailed experimental methodologies and structured data for scientific evaluation.
Chemical Identity
This compound is the less active enantiomer of the potent and selective mGluR5 silent allosteric modulator, BMS-984923. The active stereoisomer, with the (4R,5R) configuration, is the primary focus of therapeutic research.
| Identifier | Value |
| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |
| CAS Number | 1375755-46-6 (for (4R,5R)-BMS-984923)[1] |
| (S,S)-enantiomer CAS | 1375752-77-4 |
| Molecular Formula | C₂₂H₁₅ClN₂O₂ |
| Molecular Weight | 374.82 g/mol [1] |
Mechanism of Action: A Silent Allosteric Modulator
BMS-984923 is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike conventional antagonists or negative allosteric modulators (NAMs), SAMs bind to an allosteric site on the receptor without affecting the physiological signaling initiated by the endogenous ligand, glutamate.[2][3]
In the context of Alzheimer's disease, the pathological effects of amyloid-β oligomers (Aβo) are mediated through a complex formed between cellular prion protein (PrPC) and mGluR5. The binding of Aβo to PrPC triggers a conformational change in mGluR5, leading to aberrant downstream signaling, synaptotoxicity, and cognitive decline.[2]
BMS-984923 selectively disrupts the interaction between the Aβo-PrPC complex and mGluR5, thereby inhibiting this pathological cascade while preserving the normal physiological function of mGluR5 in glutamate signaling.[2][4] This targeted mechanism offers a promising therapeutic window, potentially avoiding the side effects associated with global mGluR5 inhibition.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of BMS-984923 in the context of Alzheimer's disease pathology.
References
An In-depth Technical Guide to the Discovery and Development of the BMS-984923 Series
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-984923 (also known as ALX-001) is a first-in-class, orally bioavailable, small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Originally identified by Bristol Myers Squibb during a program aimed at developing mGluR5 positive allosteric modulators (PAMs) for schizophrenia, its unique pharmacological profile led to its repositioning for the treatment of neurodegenerative diseases.[3][4][5] Allyx Therapeutics is now leading its clinical development for Alzheimer's disease and Parkinson's disease.[1][3]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and ongoing clinical development of BMS-984923. It is intended for researchers and drug development professionals interested in the scientific foundation and therapeutic potential of this novel compound.
Discovery and Medicinal Chemistry
The discovery of BMS-984923 arose from a medicinal chemistry effort focused on an oxazolidinone-based chemotype for mGluR5 modulation.[3] The program initially sought to identify PAMs for the treatment of schizophrenia.[3] Through systematic structure-activity relationship (SAR) studies, it was discovered that specific modifications to the oxazolidinone core could predictably alter the pharmacological profile of the analogs, yielding compounds with a wide spectrum of functional activities, from PAMs to silent allosteric modulators (SAMs) and negative allosteric modulators (NAMs).[3]
The identification of potent SAMs, such as BMS-984923, was a significant breakthrough.[3] These compounds were found to bind with high affinity to mGluR5 without altering its basal activity or its response to glutamate, a key differentiator from PAMs and NAMs.[4] This unique property allowed for the interrogation of mechanism-based liabilities associated with mGluR5 activation, ultimately leading to the selection of BMS-984923 for its potential to selectively target pathological signaling pathways in neurodegenerative diseases.[3]
Table 1: Physicochemical and Binding Properties of BMS-984923
| Property | Value | Reference |
| Chemical Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | [6][7] |
| Molecular Formula | C22H15ClN2O2 | [1][7] |
| Molecular Weight | 374.8 g/mol | [1] |
| Binding Affinity (Ki) | 0.6 nM | [2][4] |
Mechanism of Action
BMS-984923 exerts its therapeutic effect through a novel mechanism that uncouples the pathological signaling of amyloid-beta oligomers (Aβo) from the normal physiological function of mGluR5.[1][4] In Alzheimer's disease, soluble Aβo are believed to be a primary neurotoxic species, initiating a cascade of events that leads to synaptic dysfunction and cognitive decline.[8]
The proposed signaling pathway is as follows:
-
Aβo bind to the cellular prion protein (PrPc) on the neuronal surface.[1][8]
-
The Aβo/PrPc complex then interacts with mGluR5, leading to the aberrant activation of intracellular signaling pathways.[1][8]
-
This pathological signaling, which includes the activation of Pyk2, CaMKII, and eEF2, results in synaptic damage and loss.[1][8]
BMS-984923, as a silent allosteric modulator, binds to mGluR5 at a site distinct from the glutamate binding site.[1][4] This binding is thought to induce a conformational change in the receptor that prevents its interaction with the Aβo/PrPc complex.[8] Crucially, this allosteric modulation does not affect the ability of mGluR5 to respond to its natural ligand, glutamate.[1][4] This selective inhibition of the pathological cascade while preserving normal synaptic function is a key advantage of BMS-984923.
Preclinical Development
The preclinical efficacy of BMS-984923 has been demonstrated in various in vitro and in vivo models of Alzheimer's disease.
In Vitro Studies
In vitro experiments have shown that BMS-984923 can effectively reduce the interaction between PrPc and mGluR5 in the presence of Aβo.[8] Furthermore, in hippocampal slice preparations, BMS-984923 was able to prevent the Aβo-induced reduction in long-term potentiation (LTP), a cellular correlate of learning and memory, without affecting basal glutamate signaling.[8]
In Vivo Studies in Animal Models
Studies in transgenic mouse models of Alzheimer's disease, such as the APPswe/PS1ΔE9 strain, have provided strong evidence for the in vivo efficacy of BMS-984923.[1][4]
-
Cognitive Improvement: Four weeks of treatment with BMS-984923 rescued memory deficits in aged APP/PS1 mice, as assessed by multiple cognitive tests.[4][8]
-
Synapse Restoration: Treatment with BMS-984923 led to a significant restoration of synaptic density, measured by the presynaptic marker SV2A and the postsynaptic marker PSD95, to levels comparable to wild-type mice.[1]
-
Reversal of Pathological Signaling: The compound prevented the aberrant activation of downstream signaling molecules, including Pyk2, CaMKII, and eEF2.[1][8]
-
Reduction of Tau Pathology: In a triple transgenic mouse model of Alzheimer's, a four-week treatment with BMS-984923 reduced the levels of soluble and insoluble phosphorylated tau.[8]
Importantly, these therapeutic effects were observed without any significant alteration in amyloid plaque load, astrogliosis, or microgliosis, supporting the hypothesis that BMS-984923 acts by protecting synapses from the toxic effects of soluble Aβo.[1][8]
Table 2: Preclinical Pharmacokinetics and Efficacy of BMS-984923 in Mice
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability | 50-90% | Mice | [1] |
| Brain Penetration | Brain concentrations as high as plasma concentrations | Mice | [1][8] |
| Half-life | 3 hours | Mice | [8] |
| Efficacious Dose (Cognitive Rescue) | 3.75 mg/kg bid | APP/PS1 mice | [8] |
| Efficacious Dose (Tau Reduction) | 7.5 mg/kg/day | 3xTg-AD mice | [8] |
Clinical Development
BMS-984923, now designated ALX-001, is currently in Phase 1 clinical development.[3] The clinical program is designed to assess the safety, tolerability, pharmacokinetics, and target engagement of the compound in healthy volunteers and in patients with Alzheimer's disease and Parkinson's disease.
Table 3: Overview of Ongoing Clinical Trials for BMS-984923 (ALX-001)
| Clinical Trial Identifier | Phase | Population | Status | Doses Being Tested |
| NCT05804383 | 1b | Healthy Older Adults and Patients with Alzheimer's Disease | Recruiting | 50 mg, 100 mg, 150 mg (twice daily) |
| NCT06309147 | 1 | Patients with Parkinson's Disease | Recruiting | 50 mg, 100 mg (twice daily) |
| NCT06632990 | 1 | Healthy Adult Participants | Active, not recruiting | Not specified |
A completed Phase 1a single ascending dose study in healthy older adults (NCT04805983) demonstrated that BMS-984923 was safe and well-tolerated at single doses up to 200 mg, with no serious adverse events reported.[1][9] All treatment-emergent adverse events were mild to moderate in intensity.[9] This study also utilized positron emission tomography (PET) imaging with [18F]FPEB to quantify brain mGluR5 receptor occupancy.[3]
Table 4: Receptor Occupancy Data from Phase 1a Study (NCT04805983)
| Parameter | Value |
| IC50 (Plasma Concentration for 50% Receptor Occupancy) | 33.9 ng/mL |
| IC80 (Plasma Concentration for 80% Receptor Occupancy) | 135.7 ng/mL |
These data are crucial as they establish a clear relationship between plasma drug concentration and target engagement in the brain, which will inform dose selection for future efficacy trials.[9][10] Preclinical studies have indicated that 80% receptor occupancy is associated with the rescue of cognitive deficits in mouse models, suggesting that the doses being tested in current trials are therapeutically relevant.[10]
Experimental Protocols
In Vivo Efficacy Study in APPswe/PS1ΔE9 Mice
-
Animal Model: Aged APPswe/PS1ΔE9 transgenic mice and wild-type littermates.
-
Treatment: BMS-984923 was administered orally at a dose of 3.75 mg/kg twice daily for 4 weeks.[8]
-
Behavioral Testing: Cognitive function was assessed using a battery of tests, such as the Morris water maze or contextual fear conditioning.
-
Immunohistochemistry: Following the treatment period, brain tissue was collected and sectioned. Synaptic density was quantified by staining for presynaptic (SV2A) and postsynaptic (PSD95) markers.[1][8]
-
Biochemical Analysis: Brain homogenates were analyzed by Western blot to measure the levels of activated signaling proteins (e.g., phospho-Pyk2, phospho-CaMKII, phospho-eEF2) and amyloid plaques.[1][8]
Receptor Occupancy Study in Humans
-
Study Design: Open-label, single ascending dose study in healthy older adults (50-80 years old).[9]
-
Drug Administration: Single oral doses of BMS-984923 were administered to cohorts of participants.[9]
-
PET Imaging: Brain mGluR5 receptor occupancy was measured using the radioligand [18F]FPEB at baseline and at specified time points after drug administration.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of BMS-984923.
-
Modeling: A pharmacokinetic-pharmacodynamic model was used to establish the relationship between plasma drug concentration and brain receptor occupancy, allowing for the calculation of IC50 and IC80 values.[9]
Conclusion
The BMS-984923 series represents a novel therapeutic approach for neurodegenerative disorders, characterized by a unique mechanism of action that selectively targets pathological signaling while preserving normal neuronal function. The preclinical data are robust, demonstrating cognitive and synaptic rescue in animal models of Alzheimer's disease. The ongoing clinical trials will be critical in translating these promising preclinical findings to human patients. The ability to quantify target engagement in the brain via PET imaging is a significant advantage for the clinical development of this compound, enabling informed dose selection and a clearer path toward demonstrating clinical efficacy.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 6. alzforum.org [alzforum.org]
- 7. medkoo.com [medkoo.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. allyxthera.com [allyxthera.com]
- 10. neurologylive.com [neurologylive.com]
An In-depth Technical Guide to (S,S)-BMS-984923 (ALX-001): A Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a first-in-class, orally bioavailable small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Originally developed by Bristol Myers Squibb for schizophrenia, its potential as a disease-modifying therapy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is now being explored by Allyx Therapeutics, which has licensed the compound.[3][4][5] This technical guide provides a comprehensive overview of the patent information, scientific literature, and key experimental data related to this compound.
Mechanism of Action
This compound uniquely modulates mGluR5 by selectively blocking the pathological signaling cascade induced by amyloid-beta oligomers (Aβo) without affecting the physiological signaling of glutamate, which is essential for normal cognitive function.[1][2][3] In Alzheimer's disease pathology, soluble Aβo are thought to bind to the cellular prion protein (PrPC), which then forms a complex with mGluR5.[6][7] This pathological interaction triggers a downstream signaling cascade involving the activation of Fyn kinase, Pyk2, and CaMKII, leading to synaptic dysfunction, synapse loss, and tau hyperphosphorylation.[7]
This compound binds to an allosteric site on mGluR5, stabilizing a conformation that prevents its interaction with the Aβo-PrPC complex.[7] This targeted action preserves normal glutamate-mediated mGluR5 activity, thus avoiding the potential on-target toxicity associated with negative allosteric modulators (NAMs) that broadly inhibit receptor function.[2] Preclinical studies have demonstrated that this selective inhibition of the pathological pathway rescues memory deficits, restores synaptic density, and reduces tau pathology in mouse models of Alzheimer's disease.[3][6]
Patent Information
This compound was originally developed and patented by Bristol Myers Squibb.[3][4] Subsequently, Allyx Therapeutics obtained an exclusive worldwide license from Bristol Myers Squibb and Yale University to develop and commercialize the compound for neurodegenerative diseases.[2][4][5] The intellectual property portfolio is described as extensive, covering the novel composition of matter. While specific patent numbers are not publicly disclosed in all contexts, the licensing agreements ensure Allyx Therapeutics' exclusive rights to its development.
Quantitative Data
The following tables summarize the key quantitative data for this compound gathered from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Assay | Reference |
| Ki | 0.6 nM | Human | Competitive antagonism of MPEPy binding | [6][8] |
| hERG IC50 | 1.14 µM | Human | GLP cell culture assay | [4] |
| CYP Inhibition IC50s | Well above efficacious drug concentrations | - | - | [4] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 50-90% | Mouse | Oral | [4] |
| Half-life | 3 hours | Mouse | Oral | [7] |
| Brain Penetration | Brain concentrations nearly as high as plasma | Mouse | Oral | [6][7] |
| Brain to Plasma Ratio | 0.959 at 0.25 hours to 1.9 at 4 hours | Mouse | - | [4] |
| Plasma Concentration | >2 µM at 10 hours (at 7.5 or 15 mg/kg) | Mouse | Oral | [4][6] |
Table 3: Preclinical Efficacy in Alzheimer's Disease Models
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| APP/PS1 Mice | 3.75 mg/kg, twice daily, for 4 weeks | Improved cognitive performance; increased synaptic density (SV2A and PSD95); prevented activation of Pyk2, CaMKII, and eEF2. No effect on amyloid plaque load or gliosis. | [7] |
| Triple Transgenic Mice | 7.5 mg/kg/day for 4 weeks | Reduced levels of soluble and insoluble phosphorylated tau. | [7] |
Table 4: Clinical Trial Information
| Phase | Study Identifier | Population | Doses Tested | Key Findings | Reference |
| Phase 1a (Single Ascending Dose) | NCT04805983 | Healthy older adults (50-80 years) | Single oral doses up to 200 mg | Safe and well-tolerated; no serious adverse events. Plasma exposure increased linearly with dose. | [4] |
| Phase 1b (Multiple Ascending Dose) | NCT05804383 | Healthy older adults and patients with early Alzheimer's Disease | 50, 100, and 150 mg, twice daily, for up to 28 days | Ongoing to assess safety and tolerability. | [4] |
| Phase 1 | NCT06309147 | Patients with Parkinson's Disease | 50 or 100 mg, twice daily, for 28 days | Ongoing to assess safety. | [4] |
Table 5: Clinical Receptor Occupancy
| Parameter | Plasma Concentration | Receptor Occupancy | Study | Reference |
| IC50 | 33.9 ng/mL | 50% | Phase 1a | |
| IC80 | 135.7 ng/mL | 80% | Phase 1a |
Experimental Protocols
In Vitro Calcium Mobilization Assay (FLIPR)
This protocol describes a functional assay to assess the effect of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.
-
Cell Line: HEK293T cells stably expressing human mGluR5.
-
Materials:
-
DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate
-
Poly-D-lysine-coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay Buffer (Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine)
-
This compound and other test compounds
-
Fluorometric Imaging Plate Reader (FLIPR) or FlexStation
-
-
Procedure:
-
Cell Plating: Plate HEK293-mGluR5 cells at a density of 6 x 10⁴ cells per well and incubate overnight at 37°C in 5% CO₂.
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of loading buffer containing Fluo-4 AM and probenecid to each well.
-
Incubate for 45-60 minutes at 37°C in 5% CO₂.
-
-
Compound Addition and Signal Reading:
-
Place the plate in the FLIPR instrument.
-
Add this compound or vehicle at various concentrations and incubate for a specified period (e.g., 20 minutes).[6]
-
Record baseline fluorescence for 16-18 seconds.[6]
-
Add a specific concentration of glutamate or DHPG (e.g., 50 µM) to stimulate the receptor.[6]
-
Continuously record the change in intracellular calcium concentration as a change in fluorescence.
-
-
-
Data Analysis: The change in fluorescence intensity over time is measured. For a silent allosteric modulator like this compound, no change in the glutamate-induced calcium signal is expected compared to vehicle control. In contrast, a negative allosteric modulator would inhibit this signal.
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the procedure to assess the neuroprotective effect of this compound against Aβo-induced LTP impairment.
-
Tissue Preparation:
-
Prepare transverse hippocampal slices (350-400 µm thick) from adult mice.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF: in mM, 124 NaCl, 2 KCl, 2 MgSO₄, 1.25 NaH₂PO₄, 2.5 CaCl₂, 26 NaHCO₃, 10 D-glucose) for at least 90 minutes.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes by delivering test stimuli at a low frequency (e.g., 0.05 Hz).
-
Treatment: Perfuse the slice with aCSF containing Aβo (e.g., 200 nM) with or without this compound for a specified duration (e.g., 20 minutes).[9]
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 3 trains of 10 bursts at 5 Hz, with each burst containing 5 pulses at 100 Hz, trains separated by 15 seconds).[9]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to measure the potentiation of the synaptic response.
-
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline. Successful LTP is observed as a sustained increase in the fEPSP slope. The ability of this compound to prevent the Aβo-induced deficit in LTP is quantified.
In Vivo Receptor Occupancy using PET Imaging
This protocol describes the use of Positron Emission Tomography (PET) with the radiotracer [¹⁸F]FPEB to measure the in vivo occupancy of mGluR5 by this compound.
-
Radiotracer: [¹⁸F]FPEB, a selective mGluR5 antagonist radioligand.
-
Subjects: Healthy human volunteers or preclinical animal models (monkeys, mice).
-
Procedure:
-
Baseline Scan:
-
Administer a bolus injection of [¹⁸F]FPEB.
-
Acquire dynamic PET scans over a specified duration (e.g., 120 minutes) to measure the baseline distribution and binding of the radiotracer in the brain.
-
Collect arterial blood samples to measure the radiotracer concentration in plasma and its metabolites.
-
-
Drug Administration: Administer a single oral dose of this compound.
-
Post-Dose Scan: After a specific time post-dose (e.g., 4 and 24 hours), perform a second [¹⁸F]FPEB PET scan to measure the displacement of the radiotracer by this compound.
-
-
Data Analysis:
-
The distribution volume (Vₜ) of [¹⁸F]FPEB is calculated for various brain regions using kinetic modeling of the PET data and the plasma input function.
-
Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of [¹⁸F]FPEB after drug administration compared to the baseline scan.
-
The relationship between plasma concentrations of this compound and receptor occupancy is modeled to determine the IC₅₀ and IC₈₀ values.
-
Signaling Pathways and Experimental Workflows
Caption: Aβo/PrPC/mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for the development of a CNS drug like this compound.
References
- 1. [PDF] 18F-FPEB, a PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors: A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry | Semantic Scholar [semanticscholar.org]
- 2. allyxthera.com [allyxthera.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Allyx Therapeutics Announces License For The Treatment of Cognitive Deficits in Neurodegenerative Disorders From Bristol Myers Squibb And Yale | Yale Ventures [ventures.yale.edu]
- 6. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-BMS-984923 mechanism of inaction at mGluR5
An In-depth Technical Guide on the Mechanism of Inaction of (S,S)-BMS-984923 at mGluR5
Executive Summary
Metabotropic glutamate receptor 5 (mGluR5) is a critical G protein-coupled receptor (GPCR) involved in synaptic plasticity and neuronal signaling. Its dysregulation is implicated in various neurological disorders, including Alzheimer's disease (AD). In the context of AD, mGluR5 acts as a scaffold protein, mediating the neurotoxic signaling of amyloid-beta oligomers (Aβo) via the cellular prion protein (PrPC). BMS-984923 (also known as ALX-001) has been identified as a potent silent allosteric modulator (SAM) of mGluR5. It selectively blocks the pathological Aβo/PrPC signaling without affecting physiological glutamate transmission.[1][2] This targeted action presents a promising therapeutic window. Stereochemistry is paramount to its activity, as its enantiomer, this compound, is substantially less active. This guide details the mechanism of inaction of this compound, focusing on the stereospecific requirements of the mGluR5 allosteric binding site, supported by quantitative data and detailed experimental methodologies.
The Dual Role of mGluR5 in Physiology and Alzheimer's Disease
Physiological Signaling
mGluR5 is a Class C GPCR predominantly located on postsynaptic neurons in brain regions associated with learning and memory, such as the hippocampus and cortex.[3] As a Gq-coupled receptor, its activation by the endogenous ligand glutamate initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium [Ca2+] levels.[3][4] This pathway is fundamental for modulating synaptic plasticity.
Pathological Signaling in Alzheimer's Disease
In Alzheimer's disease, mGluR5 participates in a pathological signaling cascade initiated by soluble Aβ oligomers.[5] Aβ oligomers bind to the cellular prion protein (PrPC) on the neuronal surface.[1][6] This Aβo-PrPC complex then interacts with mGluR5, which acts as a receptor scaffold, transducing a neurotoxic signal intracellularly.[6][7] This pathological activation, which occurs independently of glutamate, leads to the activation of kinases such as Pyk2 and CaMKII, resulting in synaptic dysfunction, synapse loss, and cognitive deficits characteristic of AD.[1][6][8]
BMS-984923: A Silent Allosteric Modulator (SAM)
BMS-984923 is classified as a silent allosteric modulator (SAM). Unlike negative allosteric modulators (NAMs) which inhibit glutamate signaling, a SAM binds to an allosteric site on the receptor without altering the receptor's response to its endogenous ligand, glutamate.[7] The therapeutic innovation of BMS-984923 lies in its ability to specifically disrupt the interaction between the Aβo-PrPC complex and mGluR5.[7] By stabilizing a conformation of mGluR5 that is unreceptive to PrPC, it effectively decouples the receptor from the upstream pathological trigger, thereby preserving synaptic function without the side effects associated with NAMs.[1][2]
Mechanism of Inaction: The Stereochemical Basis of this compound's Low Potency
The "inaction" of this compound is a direct result of its significantly reduced potency at the mGluR5 receptor compared to its active enantiomer.[9] Allosteric binding pockets on GPCRs are highly structured, three-dimensional spaces. The precise orientation of a ligand's functional groups is critical for establishing the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) required for high-affinity binding.
The active enantiomer of BMS-984923 achieves a high binding affinity (Ki = 0.6 nM) due to its stereochemistry being perfectly complementary to the mGluR5 allosteric site.[10][7] In contrast, the (S,S) configuration of the chiral centers in this compound results in a molecular geometry that fits poorly within this pocket. This steric hindrance prevents the optimal alignment of its functional groups, leading to a dramatic loss of binding affinity and, consequently, a much weaker effect on the receptor, as evidenced by an EC50 value greater than 1 µM.[9] This difference of over three orders of magnitude in potency renders the (S,S)-enantiomer effectively inactive at therapeutically relevant concentrations.
Quantitative Data
The following tables summarize the key quantitative parameters for BMS-984923 and its (S,S)-enantiomer, highlighting the profound impact of stereochemistry on biological activity.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | Potency / Affinity | Reference |
|---|---|---|---|---|
| BMS-984923 | mGluR5 | Radioligand Binding (Ki) | 0.6 nM | [10][7] |
| this compound | mGluR5 | Functional Assay (EC50) | > 1 µM (>1000 nM) |[9] |
Table 2: Pharmacokinetic and In Vivo Receptor Occupancy Data for BMS-984923
| Parameter | Species | Dose | Value | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Mouse | 7.5 or 15 mg/kg | 50-90% | [6][7] |
| Brain Penetration | Mouse | 7.5 mg/kg (oral) | Brain conc. ≈ Plasma conc. | [6][7] |
| Receptor Occupancy | Mouse | 7.5 mg/kg (oral) | ~98% | [6] |
| Receptor Occupancy | Monkey | 1.0 mg/kg (IV) | ~94.4% | [6] |
| Therapeutic Occupancy | Human | - | 80% occupancy at 136 ng/mL plasma conc. |[11] |
Key Experimental Methodologies
The characterization of BMS-984923 and its enantiomers relies on specific in vitro and in vivo assays.
Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity of a test compound for the mGluR5 receptor.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing mGluR5 (e.g., HEK293 cells) or from rat brain tissue.[3]
-
Incubation: The membranes are incubated with a radiolabeled mGluR5 NAM, such as [3H]MPEP, at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., BMS-984923) are added to the incubation mixture to compete with the radioligand for binding to the allosteric site.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are fitted to a one-site competition model to calculate the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (for Functional Activity)
-
Objective: To measure the functional effect of a compound on mGluR5 signaling.
-
Protocol:
-
Cell Culture: HEK293T cells overexpressing mGluR5 are cultured and plated.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Cells are pre-incubated with the test compound (e.g., BMS-984923, MTEP, or vehicle).
-
Agonist Stimulation: Cells are then stimulated with an mGluR5 agonist, such as glutamate or DHPG.[7]
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader or microscope.
-
Analysis: The response in the presence of the test compound is compared to the control response. For a SAM, no change in the agonist-induced signal is expected. For a NAM, a dose-dependent inhibition of the signal is observed. For this compound, a significantly attenuated or absent effect compared to the active enantiomer would confirm its inaction.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Canonical mGluR5 signaling pathway initiated by glutamate.
Caption: Pathological signaling cascade in AD involving Aβo, PrPC, and mGluR5.
Caption: Logical diagram comparing the binding and effect of the active vs. inactive enantiomers.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The case of BMS-984923 and its (S,S)-enantiomer provides a stark illustration of the principle of stereoselectivity in pharmacology. The profound difference in potency—over 1000-fold—stems directly from the specific three-dimensional architecture of the mGluR5 allosteric binding site, which can only accommodate one enantiomer with high affinity. This compound is rendered inactive not by a different mechanism, but by its inability to effectively engage the molecular target. This underscores the critical importance of stereochemical considerations in the design and development of highly selective and potent allosteric modulators for complex targets like GPCRs. The success of the active BMS-984923 enantiomer as a SAM that selectively targets pathological signaling highlights a sophisticated and promising avenue for therapeutic intervention in neurodegenerative diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. allyxthera.com [allyxthera.com]
- 3. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mGluR5/PI3K-AKT Pathway Alleviates Alzheimer's Disease-Like Pathology Through the Activation of Autophagy in 5XFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silent Allosteric Modulation of mGluR5 for Safe and Effective Therapy of Alzheimer's Disease - Stephen Strittmatter [grantome.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. neurologylive.com [neurologylive.com]
Physicochemical Properties of (S,S)-BMS-984923: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and its mechanism of action within relevant signaling pathways.
Core Physicochemical and Pharmacological Data
The following tables summarize the key physicochemical and pharmacological parameters of this compound.
| Identifier | Value |
| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one |
| CAS Number | 1375752-78-5 |
| Chemical Formula | C22H15ClN2O2 |
| Molecular Weight | 374.82 g/mol |
| Appearance | Solid powder |
| Property | Value/Information |
| Solubility | Soluble in DMSO. For in vivo studies, it has been formulated as a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline. |
| pKa | Data not available in public literature. |
| LogP | Data not available in public literature. |
| Binding Affinity (Ki) | 0.6 nM for mGluR5[2] |
| Bioavailability | Good oral bioavailability (50-90% in mice)[1] |
| Blood-Brain Barrier | Penetrant[1] |
| Half-life | ~3 hours in animals |
Mechanism of Action and Signaling Pathway
This compound acts as a silent allosteric modulator of mGluR5. In pathological conditions such as Alzheimer's disease, amyloid-beta oligomers (Aβo) bind to the cellular prion protein (PrPc), which then forms a complex with mGluR5. This complex initiates a signaling cascade that leads to synaptic dysfunction. This compound selectively disrupts the interaction between the Aβo-PrPc complex and mGluR5, thereby inhibiting the downstream pathological signaling. A key feature of this compound is that it does not interfere with the normal physiological signaling of mGluR5 that is initiated by glutamate.
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below.
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for mGluR5.
1. Materials and Reagents:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]-MPEP (a known mGluR5 negative allosteric modulator).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation:
-
Harvest HEK293-mGluR5 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-MPEP (typically at or below its Kd value).
-
Add varying concentrations of this compound to the wells.
-
For determining total binding, add only the radioligand. For non-specific binding, add the radioligand and a high concentration of unlabeled MPEP.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Stereochemistry of BMS-984923: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and related pharmacological aspects of BMS-984923, a novel therapeutic agent under investigation for neurodegenerative diseases.
Core Compound Information
BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its chemical formula is C₂₂H₁₅ClN₂O₂. The specific stereoisomer with therapeutic activity is (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one . This defined stereochemistry is crucial for its biological function.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of BMS-984923
| Property | Value | Reference |
| IUPAC Name | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | MedKoo |
| Molecular Formula | C₂₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 374.82 g/mol | [1] |
| Binding Affinity (Ki) | 0.6 nM (for mGluR5) | [2] |
| Receptor Occupancy IC₅₀ | 33.9 ng/mL | [3] |
| Receptor Occupancy IC₈₀ | 135.7 ng/mL | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of BMS-984923 (in mice)
| Parameter | Value | Reference |
| Oral Bioavailability | Good | [4] |
| Blood-Brain Barrier Penetration | Penetrant | [4] |
| Half-life | ~3 hours | [1] |
| Plasma Concentration | > 2 µM at 10 hours (at 7.5 or 15 mg/kg oral dose) | [4] |
| Brain Concentration | Nearly as high as plasma concentration (at 3 hours post 7.5 mg/kg oral dose) | [4] |
Table 3: Overview of Clinical Trials for BMS-984923
| Phase | Condition(s) | Doses Investigated | Status (as of late 2025) | Reference |
| Phase 1 | Healthy Older Adults & Alzheimer's Disease | Single ascending doses up to 200 mg; Multiple ascending doses of 50, 100, and 150 mg twice daily | Ongoing | [1][5] |
| Phase 1 | Parkinson's Disease | 50 mg and 100 mg twice daily for 28 days | Ongoing | [5] |
Experimental Protocols
Stereoselective Synthesis of (4R,5R)-BMS-984923
The stereoselective synthesis of BMS-984923 has been reported by Huang et al. (2016) in Bioorganic & Medicinal Chemistry Letters. While the full experimental details from the primary literature are not publicly available within the scope of this search, the general approach for the synthesis of chiral oxazolidinones often involves the use of chiral auxiliaries or stereoselective reactions. A plausible synthetic route, based on common organic chemistry principles for this class of compounds, would likely involve a multi-step process culminating in the formation of the oxazolidinone ring with the desired stereochemistry.
Reference for Detailed Synthesis:
-
Huang, H., Degnan, A. P., Balakrishnan, A., Easton, A., Gulianello, M., Huang, Y., ... & Macor, J. E. (2016). Oxazolidinone-based allosteric modulators of mGluR5: Defining molecular switches to create a pharmacological tool box. Bioorganic & Medicinal Chemistry Letters, 26(17), 4165-4169.[2]
Stereochemical Purity Analysis
The determination of the enantiomeric and diastereomeric purity of BMS-984923 is critical for its development as a therapeutic agent. While a specific analytical method for BMS-984923 is not detailed in the provided search results, chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the separation and quantification of stereoisomers of oxazolidinone derivatives.
General Protocol for Chiral HPLC Analysis of Oxazolidinone Compounds:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often effective for the separation of oxazolidinone enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Quantification: The enantiomeric excess (e.e.) is determined by comparing the peak areas of the two enantiomers.
Mandatory Visualization
Signaling Pathway of BMS-984923 in Alzheimer's Disease
BMS-984923 acts by selectively disrupting the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without affecting the normal physiological signaling of glutamate at the mGluR5 receptor.[1] The binding of Aβo to the cellular prion protein (PrPᶜ) forms a complex that then interacts with mGluR5, leading to the activation of downstream kinases such as Fyn and Pyk2, and ultimately resulting in synaptic dysfunction and loss.[6] BMS-984923 binds to mGluR5 and prevents this pathological interaction.
Caption: Pathological vs. Physiological Signaling at mGluR5.
Experimental Workflow for Stereochemical Analysis
A typical workflow for the analysis of the stereochemical purity of a chiral pharmaceutical compound like BMS-984923 involves sample preparation followed by chiral HPLC analysis.
Caption: Chiral HPLC Analysis Workflow.
Conclusion
The stereochemistry of BMS-984923 is a critical determinant of its therapeutic activity as a silent allosteric modulator of mGluR5. The (4R,5R) configuration is essential for its ability to selectively block the pathological signaling cascade initiated by amyloid-beta oligomers while preserving normal glutamate signaling. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, outlining the experimental approaches for its synthesis and analysis, and visualizing its mechanism of action. Further research into the stereoselective synthesis and detailed analytical methodologies will be crucial for the continued development of this promising therapeutic candidate.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allyxthera.com [allyxthera.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S,S)-BMS-984923
To Researchers, Scientists, and Drug Development Professionals:
The following document provides detailed application notes and a generalized protocol for conducting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions utilizing (S,S)-BMS-984923. This molecule, an alkyne-bearing derivative of a potent mGluR5 silent allosteric modulator, serves as a valuable building block for the synthesis of novel conjugates and probes in drug discovery and chemical biology.
Introduction
This compound is the less active enantiomer of BMS-984923, a compound known for its high affinity to the metabotropic glutamate receptor 5 (mGluR5). Its structure incorporates a terminal alkyne group, rendering it a suitable substrate for the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction enables the covalent ligation of this compound to a wide array of azide-functionalized molecules, including fluorescent dyes, affinity tags, peptides, and potential drug candidates.
The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for creating complex molecular architectures. The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable under physiological conditions.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is designed for a small-scale trial reaction. Reagents should be scaled accordingly for larger-scale syntheses.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended for biological applications or sensitive substrates)
-
Solvent: A mixture of tert-butanol and water (1:1) is common, though other solvent systems such as DMF, DMSO, or THF/water mixtures may be used.
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Reactants:
-
In a clean, dry reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
If using a copper-coordinating ligand like TBTA, add it to the reaction mixture at this stage (typically 0.1-1 equivalent relative to copper).
-
-
Inert Atmosphere:
-
De-gas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
-
Preparation of Catalyst Solutions:
-
In a separate vial, prepare a fresh stock solution of copper(II) sulfate (e.g., 10 mM in water).
-
In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.
-
-
Reaction Initiation:
-
To the stirred reaction mixture under an inert atmosphere, add the copper(II) sulfate solution (typically 0.01-0.1 equivalents).
-
Immediately follow with the addition of the sodium ascorbate solution (typically 0.1-1 equivalent). The solution may change color, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air or by adding a copper chelator like EDTA.
-
If a precipitate has formed, it can be collected by filtration.
-
The crude product can be purified using standard techniques such as column chromatography on silica gel, preparative HPLC, or recrystallization.
-
Data Presentation
As specific quantitative data for CuAAC reactions with this compound are not available, the following table provides a template for researchers to populate with their own experimental results.
Table 1: Template for CuAAC Reaction Data with this compound
| Entry | Azide Substrate | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | Analytical Method |
| 1 | [Specify Azide] | CuSO₄ (5) | TBTA (10) | t-BuOH/H₂O | 4 | [Record] | LC-MS, NMR |
| 2 | [Specify Azide] | CuI (5) | None | DMF | 6 | [Record] | HPLC |
| 3 | [Specify Azide] | CuSO₄ (1) | THPTA (5) | PBS | 2 | [Record] | SDS-PAGE, MS |
Mandatory Visualizations
Logical Workflow for a CuAAC Reaction
The following diagram illustrates the general workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: General workflow for CuAAC reactions.
Signaling Pathway Context of BMS-984923
While this compound is the less active enantiomer, its parent compound, BMS-984923, is a silent allosteric modulator of mGluR5. The diagram below illustrates the proposed mechanism of action in the context of Alzheimer's disease pathology.
Caption: Proposed mechanism of BMS-984923.
Application Notes and Protocols for (S,S)-BMS-984923: A Silent Allosteric Modulator for Targeting the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S,S)-BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its mechanism of action, summarizes key quantitative data, and offers protocols for its application in preclinical research, particularly in the context of neurodegenerative diseases like Alzheimer's. While not a traditional protein labeling agent for visualization, this compound serves as a highly specific pharmacological tool to probe and modulate the mGluR5 signaling complex.
Mechanism of Action
This compound is a silent allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site without affecting the receptor's response to its natural ligand, glutamate.[1][2][3] Its primary therapeutic and research application stems from its ability to disrupt the interaction between mGluR5 and the cellular prion protein (PrPC) when PrPC is bound by amyloid-beta oligomers (Aβo).[1][3][4] This Aβo/PrPC complex is implicated in the synaptic dysfunction and loss observed in Alzheimer's disease.[1][2] By binding to mGluR5, this compound stabilizes a conformation of the receptor that prevents its interaction with the pathogenic Aβo/PrPC complex, thereby inhibiting downstream neurotoxic signaling without interfering with normal glutamatergic neurotransmission.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical studies.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 0.6 nM | Not Specified | Competitive antagonism of MPEPy binding | [3][5] |
| Plasma IC50 (Receptor Occupancy) | 33.9 ng/mL | Human | [18F]FPEB PET | [6] |
| Plasma IC80 (Receptor Occupancy) | 135.7 ng/mL | Human | [18F]FPEB PET | [6] |
Table 2: Preclinical In Vivo Data
| Parameter | Dose | Species | Observation | Reference |
| Oral Bioavailability | 50-90% | Mouse | Pharmacokinetic studies | [2] |
| Half-life | 3 hours | Mouse | Pharmacokinetic studies | [1] |
| Brain Penetration | Brain levels nearly as high as plasma | Mouse | Pharmacokinetic studies | [1] |
| Receptor Occupancy | 98% | Mouse | 7.5 mg/kg oral dose, [18F]FPEB PET | [2] |
| Receptor Occupancy | 27% - 94.4% | Monkey | 0.03 - 1.0 mg/kg intravenous dose, [18F]FPEB PET | [2] |
| Therapeutic Dose (Alzheimer's model) | 3.75 mg/kg (b.i.d.) | Mouse (APP/PS1) | Rescue of cognitive deficits and synaptic loss | [1][3] |
| Therapeutic Dose (Alzheimer's model) | 7.5 mg/kg/day | Mouse (3xTg) | Reduction of phosphorylated tau | [1][2] |
Table 3: Clinical Trial Dosages
| Dose | Population | Study Phase | Purpose | Reference |
| Up to 200 mg (single dose) | Healthy older adults | Phase 1 | Safety and tolerability | [2] |
| 50, 100, 150 mg (twice daily) | Healthy volunteers and Alzheimer's patients | Phase 1b | Multiple ascending dose safety and tolerability | [2][7][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in preclinical studies.
Caption: Mechanism of this compound action.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup and animal models.
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol is adapted for preparing a suspension suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Ensure it is fully dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[5]
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. For a final solution, the volumetric ratio is often 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulate Dosing Solution: To prepare a 2.5 mg/mL dosing solution, follow these steps for a 1 mL final volume: a. Add 400 µL of PEG300 to a sterile microcentrifuge tube. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. Vortex thoroughly to create a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Administration: Administer the freshly prepared suspension to mice via oral gavage at the desired dosage (e.g., 3.75 mg/kg). The volume administered will depend on the animal's weight and the final concentration of the solution.
Protocol 2: In Vitro Treatment of Brain Slices
This protocol describes the application of this compound to acute brain slices to study its effects on synaptic plasticity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Aβ oligomers (prepared according to established protocols)
-
Brain slicing apparatus (vibratome)
-
Incubation and recording chambers for electrophysiology
Procedure:
-
Prepare Brain Slices: Prepare acute hippocampal or cortical brain slices (e.g., 300-400 µm thick) from adult mice using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Compound Application: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all experimental conditions, including controls.
-
Experimental Groups: a. Control: Slices incubated in aCSF. b. Aβo Treatment: Slices treated with a pathogenic concentration of Aβ oligomers. c. This compound + Aβo Treatment: Slices pre-incubated with this compound for a specified period (e.g., 30-60 minutes) before the addition of Aβ oligomers.
-
Electrophysiology: After treatment, transfer slices to a recording chamber and perform electrophysiological recordings, such as long-term potentiation (LTP) measurements, to assess synaptic plasticity. In the presence of Aβo, LTP is typically inhibited. The efficacy of this compound is determined by its ability to prevent this Aβo-induced inhibition of LTP.[1]
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). For in vivo studies, all procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines. Preclinical safety data suggests the compound is well-tolerated at therapeutic doses.[1] In Phase 1 clinical trials, single doses up to 200 mg were found to be safe and well-tolerated in healthy older adults.[2][6]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allyxthera.com [allyxthera.com]
- 7. BMS-984923 for Alzheimer's Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: (S,S)-BMS-984923 as a Negative Control for In Vitro mGluR5 Target Engagement and Pathway Modulation Assays
Audience: Researchers, scientists, and drug development professionals involved in neurodegenerative disease research and G-protein coupled receptor (GPCR) pharmacology.
Purpose: This document provides detailed protocols for utilizing (S,S)-BMS-984923 as a negative control in in vitro assays designed to investigate the activity of its potent enantiomer, BMS-984923, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).
Introduction
Metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical component in the pathological signaling cascade initiated by amyloid-β oligomers (Aβo) in Alzheimer's disease.[1][2][3] Aβo binds to the cellular prion protein (PrPC), which then interacts with mGluR5 to trigger a neurotoxic signaling pathway, leading to synaptic dysfunction.[1][4][5]
BMS-984923 is a potent and selective mGluR5 silent allosteric modulator (SAM) that disrupts the pathological interaction between PrPC and mGluR5 induced by Aβo.[1][5][6] A key characteristic of a SAM is its ability to block this pathological signaling without affecting the receptor's normal physiological response to glutamate.[1][4][7]
To ensure that the observed effects of BMS-984923 are specific to its intended target and stereochemistry, it is essential to use a proper negative control. This compound is the less active enantiomer of BMS-984923 and serves as an ideal negative control for in vitro experiments.[2][8] Its significantly reduced activity at the mGluR5 receptor allows researchers to distinguish between on-target pharmacological effects and potential off-target or non-specific activities.
Aβo-PrPC-mGluR5 Signaling Pathway
The following diagram illustrates the signaling pathway implicated in Aβo-induced neurotoxicity and the mechanism of action for BMS-984923.
Data Presentation: Comparative Activity
The distinct stereochemistry of BMS-984923 and its (S,S)-enantiomer results in a significant difference in their biological activity. This table summarizes the quantitative data for use in experimental design.
| Compound | Stereoisomer | Type | Target | Binding Affinity / Potency | Expected In Vitro Activity |
| BMS-984923 | (R,R) | Silent Allosteric Modulator (SAM) | mGluR5 | Ki = 0.6 nM[1][6] | High potency in blocking Aβo-induced PrPC-mGluR5 interaction. No effect on glutamate signaling. |
| This compound | (S,S) | Inactive Enantiomer | mGluR5 | EC50 > 1 µM[2][8][9] | Minimal to no activity at concentrations where the (R,R) enantiomer is fully active. Serves as a negative control. |
Experimental Protocols
The following protocols describe key in vitro assays to characterize the activity of BMS-984923 and validate the inertness of this compound.
This assay assesses the ability of the compounds to disrupt the Aβo-induced interaction between PrPC and mGluR5.
A. Materials and Reagents:
-
HEK293T cells co-expressing human PrPC and mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Aβo preparation (synthetic oligomers)
-
BMS-984923 and this compound stock solutions (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PrPC antibody (for immunoprecipitation)
-
Anti-mGluR5 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
B. Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T cells (co-expressing PrPC and mGluR5) and grow to 80-90% confluency.
-
Pre-treat cells for 30 minutes with vehicle (DMSO), BMS-984923 (e.g., 100 nM), or this compound (e.g., 100 nM and 1 µM).
-
Add Aβo (e.g., 500 nM) to the appropriate wells and incubate for an additional 15-30 minutes.[10] Include a control group with no Aβo treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-PrPC antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-mGluR5 antibody to detect co-immunoprecipitated mGluR5.
-
Analyze the results by densitometry.
-
C. Expected Results:
-
Vehicle + Aβo: A strong mGluR5 band will be detected, indicating an Aβo-induced interaction with PrPC.
-
BMS-984923 + Aβo: A significantly weaker mGluR5 band is expected, demonstrating the disruption of the interaction.
-
This compound + Aβo: The mGluR5 band intensity should be similar to the "Vehicle + Aβo" control, confirming the inactivity of the (S,S) enantiomer.
This assay confirms the "silent" nature of the modulators by measuring their effect on glutamate-induced calcium flux.
A. Materials and Reagents:
-
HEK293A cells expressing mGluR5
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a kit like FLIPR Calcium 6)[11]
-
mGluR5 agonist: (S)-3,5-Dihydroxyphenylglycine (DHPG)
-
BMS-984923 and this compound stock solutions
-
Fluorescence plate reader with injection capability (e.g., FLIPR, SpectraMax iD5)[11]
B. Experimental Procedure:
-
Cell Plating and Dye Loading:
-
Compound Incubation:
-
Wash the cells gently with assay buffer.
-
Add assay buffer containing vehicle, BMS-984923, or this compound at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader and begin baseline fluorescence reading.
-
Inject a solution of the mGluR5 agonist DHPG to achieve a final concentration that elicits a submaximal response (EC80).[12]
-
Continue to record the fluorescence signal for 2-3 minutes to capture the peak and subsequent decay of the calcium response.[13]
-
C. Expected Results:
-
DHPG Stimulation (Vehicle): A robust increase in intracellular calcium will be observed.
-
BMS-984923 + DHPG: The calcium response should be identical to the vehicle control, confirming that the SAM does not inhibit physiological glutamate signaling.
-
This compound + DHPG: The calcium response should also be identical to the vehicle control.
Experimental Workflow and Logic
The following diagrams provide a high-level overview of the experimental workflow and the logical basis for using this compound as a negative control.
Conclusion
The use of this compound as a negative control is critical for the rigorous in vitro evaluation of its active (R,R)-enantiomer. By running these compounds in parallel, researchers can confidently attribute the observed modulation of the Aβo-PrPC-mGluR5 signaling pathway to the specific, high-affinity, and stereoselective interaction of BMS-984923 with mGluR5. This approach ensures data integrity and provides a solid foundation for further drug development efforts targeting mGluR5 in neurodegenerative diseases.
References
- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. allyxthera.com [allyxthera.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oligomers of Amyloid β Prevent Physiological Activation of the Cellular Prion Protein-Metabotropic Glutamate Receptor 5 Complex by Glutamate in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 12. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,S)-BMS-984923 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923, also known as ALX-001, is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its unique mechanism of action involves selectively inhibiting the pathological signaling cascade initiated by the binding of amyloid-beta oligomers (Aβo) to the cellular prion protein (PrPC), which then aberrantly activates mGluR5.[1][4][5] Critically, this compound achieves this without interfering with the normal physiological signaling of mGluR5 in response to glutamate, thereby offering a potentially wider therapeutic window compared to traditional mGluR5 antagonists.[1][2]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its efficacy in mitigating Aβo-induced neurotoxicity.
Mechanism of Action: Signaling Pathway
This compound acts by binding to an allosteric site on mGluR5, which is thought to stabilize a receptor conformation that prevents its interaction with PrPC bound to Aβo. This disruption of the Aβo-PrPC-mGluR5 complex blocks the subsequent activation of downstream neurotoxic signaling pathways, including aberrant calcium release and the activation of kinases like Fyn, without affecting glutamate-mediated mGluR5 activation.[1][4][5]
Caption: Signaling pathway of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound based on preclinical and clinical studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Rat mGluR5 in HEK293 cells | [3] |
| In Vitro Efficacy | 1 µM | Required to inhibit PrPC-mGluR5 interaction in transfected HEK293T cells (basal conditions) | [1] |
| In Vivo Receptor Occupancy (IC50) | 33.9 ng/mL | Human plasma | [6] |
| In Vivo Receptor Occupancy (IC80) | 135.7 ng/mL | Human plasma | [6] |
| Agonist/PAM Activity (EC50) | >3000 nM | Human mGluR5A in HEK293 cells | MedChemExpress |
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the neuroprotective effects of this compound against Aβo-induced toxicity in a cell-based assay is outlined below.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Preparation of Amyloid-β (1-42) Oligomers
This protocol is essential for generating the neurotoxic Aβo species to challenge the cultured cells.
Materials:
-
Amyloid-β (1-42) peptide (lyophilized)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., phenol-free F-12 medium)
Procedure:
-
Monomerization of Aβ(1-42):
-
Dissolve the lyophilized Aβ(1-42) peptide in HFIP to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 1 hour, followed by sonication for 10 minutes in a water-bath sonicator.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to create a thin peptide film.
-
Store the peptide films at -80°C until use.
-
-
Oligomer Preparation:
-
Bring a tube of the Aβ(1-42) peptide film to room temperature.
-
Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Dilute the 5 mM Aβ(1-42) stock in ice-cold, phenol-free F-12 cell culture medium to a final concentration of 100 µM.
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
-
The resulting solution contains a mixture of Aβo species. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any large aggregates, and use the supernatant for cell treatments.
-
Protocol 2: Aβo-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from Aβo-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Retinoic acid (for differentiation, optional)
-
Aβo preparation (from Protocol 1)
-
This compound
-
MTT reagent or LDH assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (Optional):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well.
-
For a more neuron-like phenotype, differentiate the cells by treating with 10 µM retinoic acid for 5-7 days.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range from 100 nM to 10 µM, with a starting point of 1 µM).[1]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing various concentrations of this compound to the designated wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for 1-2 hours at 37°C.
-
Add the Aβo preparation to the wells to a final concentration known to induce toxicity (e.g., 30 nM to 5 µM, to be optimized for your cell line).[7][8] Include a control group with no Aβo treatment.
-
Incubate the plates for 24-48 hours at 37°C.
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis of Synaptic Proteins and Phospho-Tau
This protocol is for evaluating the effect of this compound on Aβo-induced changes in synaptic protein levels and tau phosphorylation.
Materials:
-
Primary cortical neurons or differentiated SH-SY5Y cells
-
6-well or 12-well cell culture plates
-
Aβo preparation (from Protocol 1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-phospho-Tau [specific epitopes], anti-total-Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or differentiated SH-SY5Y cells in 6-well or 12-well plates.
-
Treat the cells with this compound (e.g., 1 µM) for 1-2 hours, followed by treatment with Aβo (e.g., 500 nM) for 24 hours, as described in Protocol 2.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Disclaimer
These protocols provide a general framework. Researchers should optimize parameters such as cell density, compound concentrations, and incubation times for their specific experimental conditions and cell lines. Appropriate controls, including vehicle controls and positive/negative controls for the assays, are essential for valid results. This compound is for research use only.
References
- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabotropic glutamate receptor 5 is a coreceptor for Alzheimer aβ oligomer bound to cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allyxthera.com [allyxthera.com]
- 7. Aβ Induced Neurotoxicity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. NEURON SPECIFIC TOXICITY OF OLIGOMERIC BETA AMYLOID: Implications for JUN-kinase and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S,S)-BMS-984923 for Fluorescent Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923 is the less active (S,S)-enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] While its parent compound is investigated for its therapeutic potential in neurological disorders by modulating mGluR5 signaling without affecting normal glutamate transmission, this compound serves as a valuable tool for chemical biology and drug development research.[2][3][4]
Notably, this compound is not an intrinsic fluorescent dye. Instead, it is a functionalized molecule designed for "click chemistry."[1] It contains a terminal alkyne group, rendering it a reactive probe for covalent conjugation to biomolecules that have been modified to bear an azide group.[1] This process, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly specific and efficient bioorthogonal reaction, allowing for the precise labeling of target molecules.[5][6][7]
These application notes provide a comprehensive guide for using this compound as a labeling reagent, enabling subsequent fluorescent detection of biomolecules.
Data Presentation
The utility of this compound lies in its chemical properties that facilitate covalent labeling. The key characteristics are summarized below. As this compound is not a fluorophore, its fluorescent properties are not applicable. Instead, the spectral properties of the chosen azide-functionalized fluorophore will determine the excitation and emission characteristics of the final labeled biomolecule.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₅ClN₂O₂ | [2][3][8] |
| Molecular Weight | 374.82 g/mol | [1][2][3][8] |
| Reactive Group | Terminal Alkyne | [1] |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |
| Excitation Wavelength | Not Applicable | |
| Emission Wavelength | Not Applicable | |
| Quantum Yield | Not Applicable | |
| Molar Extinction Coefficient | Not Applicable |
Experimental Protocols
The following protocols outline the general steps for labeling an azide-modified biomolecule with this compound and a subsequent fluorescent azide dye. Optimization may be required for specific biomolecules and fluorescent dyes.
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol describes the covalent attachment of this compound to a protein that has been functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.
-
Add the THPTA solution to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess this compound and reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.
-
Collect the fractions containing the labeled protein.
-
Confirm labeling and purity using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
-
Protocol 2: Fluorescent Labeling of the this compound-Protein Conjugate
This protocol is not directly applicable as this compound itself is the alkyne-containing label. A more direct approach is to label the azide-modified protein with an alkyne-functionalized fluorophore. However, if a two-step approach is desired where this compound acts as a linker, the biomolecule would need to be modified with a group that can react with a separate functional group on a modified this compound.
A more direct and common application would be to directly label an azide-modified protein with a fluorescently-tagged alkyne. For the purpose of these application notes focusing on this compound, we present the workflow where it is the primary label of interest, and subsequent detection would rely on other methods (e.g., antibody-based detection of the small molecule).
For fluorescent labeling, a more direct workflow would be to use a fluorescent azide to label a biomolecule that has been modified with an alkyne group.
Mandatory Visualizations
Caption: A streamlined workflow for labeling biomolecules with this compound.
Caption: Overview of the canonical mGluR5 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: (S,S)-BMS-984923 for Studying mGluR5 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in excitatory synaptic transmission, neuronal plasticity, and the pathophysiology of various neurological and psychiatric disorders. (S,S)-BMS-984923, also known as BMS-984923 and ALX-001, is a potent and selective silent allosteric modulator (SAM) of mGluR5.[1][2][3][4] Unlike negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs), SAMs bind to the receptor without altering the signaling induced by the endogenous ligand, glutamate.[5] This unique property makes this compound an invaluable research tool to dissect the distinct roles of mGluR5 in physiological glutamate signaling versus its involvement in pathological signaling cascades, such as those initiated by amyloid-β oligomers (Aβo) in Alzheimer's disease.[2][5][6]
These application notes provide a comprehensive guide to utilizing this compound as a tool to study mGluR5 signaling, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species/System | Assay Type | Reference |
| Binding Affinity (Ki) | 0.6 nM | Rat Brain Membranes | Competitive Radioligand Binding ([3H]MPEPy) | [1][3][5] |
| Functional Activity | No detectable agonist or antagonist activity | HEK293T cells expressing mGluR5; Primary cortical neurons | Calcium (Ca2+) Mobilization Assay | [3][5] |
| Selectivity | >300-fold for over 500 other targets | Various | Binding and cell-based functional assays | [2] |
| 100- to 300-fold for Protease-Activated Receptor 1 and Progesterone Receptor | [2] |
Table 2: In Vivo Properties and Dosing of this compound
| Parameter | Value/Observation | Animal Model | Dosing Regimen | Reference |
| Bioavailability | Good oral bioavailability | C57Bl6J male mice | 7.5 mg/kg or 15 mg/kg, oral gavage, once | [1] |
| Blood-Brain Barrier Penetration | Brain concentrations nearly as high as plasma concentrations | C57Bl6J male mice | 7.5 mg/kg, oral gavage | [5] |
| Efficacious Dose in AD model | 3.75 mg/kg, twice daily, oral gavage | APPswe/PS1ΔE9 mice | 4-week treatment | [6] |
| Phase 1 Human Study Doses | 50 mg, 100 mg, 150 mg, twice daily, orally | Healthy older adults and Alzheimer's disease patients | Up to 28 days | [2] |
| Receptor Occupancy (IC50) | 33.9 ng/mL (plasma concentration) | Healthy older adults | Single oral doses | [7] |
| Receptor Occupancy (IC80) | 135.7 ng/mL (plasma concentration) | Healthy older adults | Single oral doses | [7] |
Mandatory Visualizations
Signaling Pathways
Caption: Canonical and pathological mGluR5 signaling pathways.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled mGluR5 antagonist, such as [3H]MPEPy.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Radioligand: [3H]MPEPy (or a similar mGluR5 antagonist radioligand).
-
Unlabeled mGluR5 antagonist (e.g., MPEP) for non-specific binding determination.
-
This compound.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells, wash with ice-cold PBS, and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer.
-
Determine protein concentration (e.g., Bradford assay) and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for:
-
Total binding: Assay buffer, [3H]MPEPy, and membrane preparation.
-
Non-specific binding: Assay buffer, [3H]MPEPy, a high concentration of unlabeled MPEP (e.g., 10 µM), and membrane preparation.
-
Competition: Assay buffer, [3H]MPEPy, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Mobilization Assay
This protocol is to confirm the silent allosteric modulator profile of this compound by assessing its effect on glutamate-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing mGluR5 or primary cortical neurons.
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate or a specific mGluR5 agonist (e.g., DHPG).
-
This compound.
-
An mGluR5 NAM (e.g., MTEP) as a control.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells or primary neurons in black-walled, clear-bottom microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add this compound, MTEP (control), or vehicle to the respective wells and incubate for a predetermined time.
-
Inject glutamate or DHPG into the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response or the area under the curve for each well.
-
Compare the glutamate-induced calcium response in the presence of this compound to the vehicle control. A lack of significant change confirms its SAM nature.
-
The MTEP-treated wells should show a significant reduction in the glutamate-induced response, confirming assay validity.
-
In Vivo Studies in APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease
This protocol outlines the use of this compound in a transgenic mouse model of Alzheimer's disease to assess its therapeutic potential.
Materials:
-
APPswe/PS1ΔE9 transgenic mice and wild-type littermates.[8][9]
-
This compound.
-
Vehicle for oral gavage (e.g., a suspension in a suitable vehicle like 0.5% methylcellulose).
-
Equipment for behavioral testing (e.g., Morris water maze, fear conditioning chamber).
-
Reagents and equipment for immunohistochemistry and microscopy for synaptic density analysis.
Procedure:
-
Animal Dosing:
-
Behavioral Testing:
-
Following the treatment period, subject the mice to a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: Assess spatial learning and memory by training mice to find a hidden platform in a pool of water and then testing their memory for the platform's location.
-
Contextual and Cued Fear Conditioning: Evaluate fear memory by associating a specific context and an auditory cue with a mild foot shock and then measuring the freezing response in the presence of these cues later.
-
-
Synaptic Density Analysis:
-
After behavioral testing, sacrifice the mice and perfuse with paraformaldehyde.
-
Collect brain tissue and prepare sections for immunohistochemistry.
-
Stain for presynaptic (e.g., synaptophysin, SV2A) and postsynaptic (e.g., PSD-95) markers.
-
Acquire images using confocal microscopy and quantify the density of synaptic puncta in relevant brain regions (e.g., hippocampus, cortex).
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-tests) to compare the performance of the different treatment groups.
-
Quantify and statistically compare synaptic density between the groups.
-
Correlate behavioral performance with synaptic density measurements.
-
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of mGluR5. Its unique silent allosteric modulator profile allows for the elegant separation of physiological glutamate signaling from pathological signaling cascades. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of mGluR5 function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 6. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. alzforum.org [alzforum.org]
- 9. Biochemical and behavioral characterization of the double transgenic mouse model (APPswe/PS1dE9) of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioural Phenotyping of APPswe/PS1δE9 Mice: Age-Rrelated Changes and Effect of Long-Term Paroxetine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for (S,S)-BMS-984923 as a Pharmacological Control
(S,S)-BMS-984923 , also known as ALX-001, is a potent, high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its unique mechanism of action makes it an invaluable tool for researchers in neurobiology and drug development, particularly in the context of Alzheimer's disease (AD) and other neurodegenerative disorders.
Unlike negative allosteric modulators (NAMs) which inhibit the receptor's response to glutamate, or positive allosteric modulators (PAMs) which enhance it, this compound binds to mGluR5 without altering its physiological signaling in response to glutamate.[3] Instead, its primary function in a pathological context is to block the interaction between mGluR5 and the cellular prion protein (PrPC) when PrPC is bound by amyloid-beta oligomers (Aβo).[3][4] This Aβo-PrPC-mGluR5 signaling cascade is implicated in the synaptic dysfunction and cognitive decline seen in AD.[5][6]
Therefore, this compound serves as an exquisite experimental control to dissect the pathological signaling mediated by Aβo from the normal physiological functions of mGluR5.[3] It allows researchers to investigate the specific consequences of the Aβo-PrPC-mGluR5 interaction in vitro, ex vivo, and in vivo, without the confounding effects of disrupting essential glutamate neurotransmission.[3][5] This makes it a superior control compared to non-selective mGluR5 antagonists for studies focused on AD-related pathology.
Data Presentation: Properties of this compound
The following table summarizes key quantitative data for the use of this compound in experimental settings.
| Parameter | Value | Species | Assay/Context | Reference |
| Binding Affinity (Ki) | 0.6 nM | Not Specified | Competitive antagonism of MPEPy binding to mGluR5 | [3] |
| In Vivo Dosage | 3.75 mg/kg (b.i.d., p.o.) | Mouse (APP/PS1) | 4-week treatment to improve cognitive performance | [5] |
| In Vivo Dosage | 7.5 mg/kg/day (p.o.) | Mouse (3xTg) | 4-week treatment to reduce tau pathology | [4][5] |
| Pharmacokinetics | Brain concentrations nearly as high as plasma | Mouse | 3 hours post 7.5 mg/kg oral dose | [3][4] |
| Receptor Occupancy | 80% occupancy | Human | Achieved at 136 ng/mL plasma concentration | [7] |
| Clinical Trial Doses | 50, 100, and 150 mg (b.i.d., p.o.) | Human | Phase 1b safety and tolerability study | [4][8] |
Experimental Protocols
Protocol 1: In Vitro Validation of Silent Allosteric Modulator (SAM) Activity
This protocol verifies that this compound does not interfere with normal glutamate-induced mGluR5 signaling, confirming its "silent" nature.
Objective: To measure intracellular calcium mobilization in response to a glutamate agonist in the presence or absence of this compound.
Materials:
-
HEK293T cells stably expressing mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
(S)-3,5-Dihydroxyphenylglycine (DHPG), an mGluR5 agonist.
-
This compound.
-
MTEP, an mGluR5 NAM (Negative Control for signaling).
-
Calcium-sensing dye (e.g., Fluo-4 AM).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Culture: Plate mGluR5-expressing HEK293T cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare stock solutions of DHPG, this compound, and MTEP in a suitable solvent (e.g., DMSO). Prepare working solutions in assay buffer.
-
Dye Loading: Incubate cells with a calcium-sensing dye according to the manufacturer's instructions.
-
Treatment:
-
Add assay buffer containing vehicle, this compound (e.g., 1 µM), or MTEP (e.g., 1 µM) to the respective wells.
-
Incubate for 20 minutes.[3]
-
-
Signal Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 15-20 seconds.
-
Inject DHPG (e.g., 50 µM final concentration) into all wells.[3]
-
Record the change in intracellular calcium concentration by monitoring fluorescence over time.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Expected Outcome: DHPG should induce a robust calcium signal. MTEP should significantly inhibit this signal. This compound should have no effect on the DHPG-induced signal, demonstrating its silent allosteric modulator activity.[3]
-
Protocol 2: Ex Vivo Rescue of Aβo-Induced Synaptic Plasticity Deficits
This protocol uses this compound to demonstrate that blocking the pathological Aβo-PrPC-mGluR5 interaction can prevent deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.
Objective: To assess if this compound can prevent the Aβo-mediated inhibition of LTP in hippocampal slices.
Materials:
-
Hippocampal brain slices from wild-type mice.
-
Artificial cerebrospinal fluid (aCSF).
-
Aβ oligomers (Aβo), pre-prepared.
-
This compound.
-
Electrophysiology rig for recording field excitatory postsynaptic potentials (fEPSPs).
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from mice and allow them to recover in oxygenated aCSF.
-
Experimental Groups:
-
Control: Slices perfused with normal aCSF.
-
Aβo: Slices pre-incubated and perfused with Aβo (e.g., 500 nM).
-
Aβo + BMS-984923: Slices pre-incubated with this compound (e.g., 1 µM) before and during Aβo application.
-
-
Electrophysiology:
-
Place a slice in the recording chamber and obtain a stable baseline of fEPSPs in the CA1 region by stimulating Schaffer collaterals.
-
After establishing a stable baseline for at least 20 minutes, apply the respective treatments.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP and normalize it to the pre-LTP baseline.
-
Expected Outcome: The control group should exhibit robust LTP. The Aβo group should show a significant impairment of LTP. The Aβo + BMS-984923 group should show LTP levels comparable to the control group, indicating that this compound rescued the synaptic deficit.[5]
-
Protocol 3: In Vivo Assessment of Synaptic Rescue in an AD Mouse Model
This protocol details the use of this compound in a transgenic mouse model of Alzheimer's disease to assess its ability to restore synaptic density.
Objective: To determine if chronic treatment with this compound can reverse the loss of synaptic markers in the brains of AD model mice.
Materials:
-
Transgenic AD model mice (e.g., APPswe/PS1ΔE9) and wild-type littermates.[4]
-
This compound.
-
Vehicle for oral gavage (e.g., PEG300, Tween-80, Saline formulation).[1]
-
Immunohistochemistry reagents: primary antibodies against presynaptic (e.g., SV2A) and postsynaptic (e.g., PSD95) markers, and corresponding fluorescent secondary antibodies.
-
Confocal microscope.
Procedure:
-
Animal Dosing:
-
Tissue Processing:
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Prepare brain sections (e.g., 40 µm thick) for immunohistochemistry.
-
-
Immunohistochemistry:
-
Perform fluorescent immunostaining for SV2A and PSD95 on sections containing the hippocampus or cortex.
-
-
Imaging and Analysis:
-
Acquire high-resolution confocal images of the stained sections.
-
Quantify synaptic density by measuring the colocalization of SV2A and PSD95 puncta.
-
-
Data Analysis:
-
Compare the synaptic density across the three groups (Wild-type, AD-Vehicle, AD-BMS-984923).
-
Expected Outcome: The AD-Vehicle group should show a significant reduction in synaptic density compared to wild-type mice. The AD-BMS-984923 group is expected to show a significant restoration of synaptic density, to levels comparable with wild-type mice.[4][5]
-
Mandatory Visualizations
Caption: mGluR5 signaling pathways and the specific inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
(S,S)-BMS-984923 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of (S,S)-BMS-984923.
FAQs and Troubleshooting Guides
This section addresses common questions and challenges encountered during the experimental use of this compound.
Q1: What is this compound and how does it differ from BMS-984923?
A: this compound is the (4S,5S)-enantiomer of the mGluR5 silent allosteric modulator (SAM), BMS-984923. It is important to note that this compound is considered the less active enantiomer, with a reported EC50 >1µM for the mGluR5 receptor.[1] The more biologically active enantiomer, which is the focus of most efficacy studies, is (4R,5R)-BMS-984923. This compound acts as a potent SAM with a Ki of 0.6 nM.[2][3] It functions by inhibiting the interaction between the cellular prion protein (PrPC) bound to amyloid-β oligomers (Aβo) and the metabotropic glutamate receptor 5 (mGluR5), thereby preventing downstream pathological signaling implicated in Alzheimer's disease, without affecting normal glutamate signaling.[2][3][4]
Q2: My this compound is not dissolving. What should I do?
A: Issues with dissolution are common. Here are some troubleshooting steps:
-
Choice of Solvent: this compound is soluble in DMSO.[5] For in vitro studies, creating a high-concentration stock solution in DMSO is the recommended first step.
-
Sonication and Gentle Heating: If you observe precipitation or phase separation during the preparation of aqueous solutions, gentle heating and/or sonication can aid in dissolution.[2]
-
Fresh Solvents: Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
-
Suspension for In Vivo Use: For animal studies, this compound can be prepared as a suspension. A common method involves first dissolving the compound in DMSO and then sequentially adding other co-solvents like PEG300 and Tween-80 before the final addition of saline.[2]
Q3: I am seeing precipitation in my stock solution after storage. How can I prevent this?
A: Precipitation upon storage can be due to several factors:
-
Storage Temperature: For long-term stability, stock solutions in DMSO should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] Avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Concentration: If you are working with very high concentrations, the compound may be more prone to precipitation at lower temperatures. Consider preparing a slightly lower concentration stock if this is a recurring issue.
-
Moisture: Ensure your storage vials are tightly sealed to prevent the introduction of moisture, which can affect solubility and stability.
Q4: How should I handle the solid form of this compound?
A: The solid, powdered form of this compound is stable for several weeks at ambient temperature during shipping.[5] For long-term storage, it should be kept in a dry, dark environment at -20°C for months to years, or at 0-4°C for short-term storage (days to weeks).[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-984923. Note that this data primarily pertains to the active (4R,5R)-enantiomer.
Table 1: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (133.40 mM) | May require sonication. Use of newly opened DMSO is recommended. |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | 0 - 4°C | Days to weeks |
| Solid Powder | -20°C | Months to years |
| Stock Solution in Solvent | -20°C | 1 month |
| Stock Solution in Solvent | -80°C | 6 months |
Experimental Protocols and Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 374.82 g/mol ). For 1 mL of a 10 mM solution, you will need 3.748 mg.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 2.5 mg/mL Suspension for In Vivo Oral Gavage
This protocol is adapted from a method for BMS-984923 and results in a suspended solution.[2]
-
Prepare a Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Addition (Step 1): In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Co-solvent Addition (Step 2): Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Aqueous Phase Addition: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a 2.5 mg/mL suspended solution.
-
Administration: It is recommended to use this working solution fresh on the day of preparation.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by BMS-984923. The compound acts as a silent allosteric modulator at the mGluR5 receptor, preventing the pathological signaling cascade initiated by amyloid-β oligomers.
Caption: Aβo-PrPC-mGluR5 signaling cascade and the inhibitory action of BMS-984923.
Experimental Workflow
This diagram outlines a general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
References
Technical Support Center: Optimizing Click Chemistry Reactions for (S,S)-BMS-984923
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving (S,S)-BMS-984923.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction being used for this compound?
The primary click chemistry reaction utilized is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between a molecule containing an azide group and another molecule containing a terminal alkyne.[1][2][3] The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[1][2]
Q2: Which functional group, azide or alkyne, should be incorporated into this compound?
The choice of incorporating an azide or an alkyne into this compound depends on the structure of the reaction partner and the overall synthetic strategy. Both approaches are viable. The stability and commercial availability of the corresponding azide or alkyne-functionalized building blocks may also influence this decision.
Q3: What is the active copper species in the CuAAC reaction, and how is it generated?
The active catalytic species is Copper(I) (Cu(I)).[1][4] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, it is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][4] The most common reducing agent is sodium ascorbate.[1][5]
Q4: Why is a ligand used in the reaction mixture?
A chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is crucial for several reasons:
-
It stabilizes the active Cu(I) oxidation state, preventing its oxidation to Cu(II).[4][6][7]
-
It enhances the reaction rate.[8]
-
It protects sensitive biomolecules from potential damage caused by free copper ions.[5][7]
Q5: What are typical starting concentrations for the reactants?
The optimal concentrations will vary depending on the specific substrates. However, a general starting point is a 1:1.5 to 1:10 molar ratio of the limiting reagent (e.g., alkyne-modified this compound) to the excess reagent (azide-containing partner).[6] Click reactions are concentration-dependent, so very dilute solutions may lead to poor yields.[6]
Troubleshooting Guide
Problem 1: Low or No Product Formation
This is a common issue that can arise from several factors. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
-
Degraded Reagents: Sodium ascorbate is particularly susceptible to oxidation. Always prepare a fresh solution immediately before use.[6][9] Verify the purity and integrity of your azide- or alkyne-modified this compound.
-
Inactive Catalyst: The Cu(I) catalyst can be oxidized by dissolved oxygen.[6] Degas your reaction mixture and solvents. Ensure the correct ligand-to-copper ratio is used to protect the Cu(I) state; a 5:1 ratio is often recommended.[6]
-
Suboptimal Reaction Conditions: The reaction is typically performed at room temperature, but gentle heating (e.g., 37-50°C) may be required for sterically hindered substrates. The optimal pH range is generally between 4 and 12.[1][9]
-
Interfering Substances: Thiols, from sources like DTT or cysteine residues, can interfere with the reaction.[6] Other metal chelators, such as those in Tris buffer, can sequester the copper catalyst.[6] It is advisable to use non-chelating buffers like PBS or HEPES.[6]
Problem 2: Presence of Side Products
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne partner.
Caption: Troubleshooting workflow for side product formation.
Possible Causes and Solutions:
-
Oxygen in the Reaction: The presence of oxygen promotes the oxidative homocoupling of alkynes.[8] Thoroughly degas all solutions before adding the catalyst.
-
High Copper Concentration: Elevated concentrations of copper can also lead to increased side product formation. Consider reducing the amount of copper sulfate and sodium ascorbate used.
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point and should be optimized for your specific application.
1. Reagent Preparation:
-
Stock Solutions:
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified this compound.
-
Add the azide-containing partner.
-
Add the appropriate buffer (e.g., PBS) to reach the desired final volume.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[9] Let this mixture stand for a few minutes.
-
Add the copper/ligand mixture to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Reaction progress can be monitored by LC-MS or TLC.
4. Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.
Recommended Reagent Concentrations (Starting Points)
| Reagent | Final Concentration Range | Notes |
| Limiting Reagent (Azide/Alkyne) | 50 µM - 1 mM | Higher concentrations generally lead to faster reaction rates.[9] |
| Excess Reagent (Azide/Alkyne) | 1.5 - 10 fold molar excess | A slight excess of one reagent can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM | Higher concentrations may be needed for difficult reactions but can increase side products. |
| Ligand (e.g., THPTA) | 250 µM - 2.5 mM | Typically used in a 5-fold excess relative to CuSO₄.[6][9] |
| Sodium Ascorbate | 1 mM - 5 mM | Used in excess to ensure complete reduction of Cu(II) and to counteract dissolved oxygen.[1] |
Signaling Pathway Visualization
While this compound is a silent allosteric modulator of mGluR5 and has been studied in the context of Alzheimer's disease, a click chemistry reaction itself does not directly involve a signaling pathway.[10][11][12] The purpose of the click reaction is to conjugate this compound to another molecule (e.g., a fluorescent probe, a biotin tag, or a drug delivery vehicle).
The experimental workflow, however, can be visualized as follows:
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. allyxthera.com [allyxthera.com]
Troubleshooting low yield in (S,S)-BMS-984923 conjugation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using (S,S)-BMS-984923 in conjugation experiments. This compound is a click chemistry reagent containing a terminal alkyne group, making it suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules (e.g., proteins, antibodies, or nucleic acids).[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Conjugation Yield
Q1: I am observing very low to no yield in my conjugation reaction. What are the most common causes?
A1: Low yield in CuAAC reactions is a frequent issue that can typically be traced back to a few critical factors:
-
Inactive Copper Catalyst: The reaction requires the copper(I) oxidation state (Cu(I)).[4][5] If your copper source is copper(II) (e.g., CuSO₄), it must be fully reduced to Cu(I). More importantly, Cu(I) is highly sensitive to oxygen and can be rapidly oxidized to the inactive Cu(II) state.[4][6]
-
Suboptimal Reagent Concentrations: The concentrations of the azide-modified biomolecule, this compound, copper, reducing agent, and a stabilizing ligand are all critical. An inappropriate molar ratio can lead to an incomplete reaction.[7]
-
Degradation of Reagents: The reducing agent, typically sodium ascorbate, is prone to degradation, especially in solution. Using old or improperly stored stock solutions can halt the reaction.
-
Presence of Inhibitors: Certain buffer components, like Tris, can interfere with the copper catalyst.[6] Chelating agents (e.g., EDTA) will sequester copper, completely inhibiting the reaction.
-
Inaccessible Reactive Groups: The azide group on your target biomolecule may be sterically hindered or buried within the molecule's structure, preventing the alkyne of this compound from accessing it.[]
Q2: My copper catalyst seems to be the problem. How can I ensure it remains active?
A2: Maintaining a stable, active Cu(I) catalyst is the most critical aspect of a successful CuAAC reaction.
-
Use a Stabilizing Ligand: A water-soluble Cu(I) stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended.[3][5] The ligand protects the copper from oxidation and precipitation, increases reaction rates, and reduces copper-mediated damage to biomolecules.[4][9] A 5:1 ligand-to-copper molar ratio is often effective.[10]
-
Degas Your Solutions: Before adding the catalyst, thoroughly degas all buffers and reagent solutions (except the catalyst and ascorbate stocks) by bubbling with an inert gas like argon or nitrogen.[11] This removes dissolved oxygen.
-
Use Fresh Reducing Agent: Prepare your sodium ascorbate stock solution fresh on the day of the experiment.[12]
-
Correct Order of Addition: A recommended order is to first mix the CuSO₄ with the THPTA ligand, add this complex to your azide/alkyne mixture, and finally initiate the reaction by adding the fresh sodium ascorbate.[6][11] Adding ascorbate last prevents premature reduction of copper before it can be stabilized by the ligand.[11]
Q3: I suspect my protein is aggregating or being damaged during the reaction. How can I prevent this?
A3: Protein aggregation or damage is often caused by the copper catalyst or byproducts of the reducing agent.
-
Use a Ligand: As mentioned, ligands like THPTA are crucial for protecting biomolecules from copper-mediated oxidative damage.[4][12]
-
Add a Scavenger: Byproducts of ascorbate oxidation can be reactive carbonyls that modify protein side chains (lysine, arginine), leading to crosslinking and aggregation.[4][6] Adding a scavenger like aminoguanidine (at ~5 mM final concentration) can mitigate this issue.[4][10]
-
Optimize Copper Concentration: Use the lowest effective concentration of copper. Typically, 50-100 µM is sufficient for many bioconjugation reactions.[4][6]
Reaction Optimization
Q4: How do I optimize the molar ratio of my reactants?
A4: The optimal ratio depends on your specific molecules, but a good starting point is a slight molar excess of the small molecule alkyne, this compound, over the azide groups on your biomolecule.
-
Start with Stoichiometry: Begin with a 1.5 to 10-fold molar excess of this compound relative to the azide-modified biomolecule.[13] A higher excess can drive the reaction to completion but may complicate purification.
-
Run a Titration: Perform small-scale pilot reactions varying the molar excess of this compound to find the sweet spot that maximizes yield without causing solubility issues or purification challenges.
-
Consider Solubility: If this compound is not highly water-soluble, a large excess may cause it to precipitate out of the reaction mixture.[13] Using a co-solvent like DMSO (up to 10-20% v/v) can help.
Q5: What are the optimal buffer conditions (pH, composition) for the conjugation?
A5: CuAAC reactions are robust and work over a range of conditions.
-
pH: The reaction is effective across a broad pH range, typically between 6.5 and 8.0.[6] A pH of around 7.0-7.5 is common.
-
Buffer Choice: Phosphate buffers (PBS) or HEPES are excellent choices.[6]
-
Buffers to Avoid: Avoid buffers containing primary or secondary amines, such as Tris, as they can act as competitive ligands for copper and inhibit the reaction.[6] Also, avoid any buffers containing chelators like EDTA or citrate.
Data Presentation: Optimizing Reaction Conditions
Use the following table as a template to track your optimization experiments. This structured approach will help you systematically identify the best conditions for your specific system.
| Run ID | [Azide-Protein] (µM) | Molar Excess (Alkyne:Azide) | [CuSO₄] (µM) | [Ligand] (µM) | [Ascorbate] (mM) | Temp (°C) | Time (h) | % Yield | Observations (e.g., precipitation) |
| OPT-1 | 50 | 3:1 | 100 | 500 | 5 | 25 | 1 | ||
| OPT-2 | 50 | 5:1 | 100 | 500 | 5 | 25 | 1 | ||
| OPT-3 | 50 | 10:1 | 100 | 500 | 5 | 25 | 1 | ||
| OPT-4 | 50 | 5:1 | 50 | 250 | 5 | 25 | 1 | ||
| OPT-5 | 50 | 5:1 | 100 | 500 | 2.5 | 25 | 1 | ||
| OPT-6 | 50 | 5:1 | 100 | 500 | 5 | 37 | 1 |
Experimental Protocols
Protocol 1: General CuAAC Conjugation of this compound to an Azide-Modified Protein
This protocol provides a starting point for the conjugation reaction. Volumes and concentrations should be optimized for your specific application.
1. Reagent Preparation:
- Azide-Modified Protein: Prepare a solution of your protein (e.g., 1-5 mg/mL) in a suitable, degassed buffer (e.g., 1x PBS, pH 7.4).
- This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
- Catalyst Stock (CuSO₄): Prepare a 20 mM stock solution in deionized water.[14]
- Ligand Stock (THPTA): Prepare a 100 mM stock solution in deionized water.[14]
- Reducing Agent Stock (Sodium Ascorbate): Prepare fresh. Make a 100 mM stock solution in deionized water immediately before use.[12]
- Scavenger Stock (Aminoguanidine): Prepare a 100 mM stock solution in deionized water.
2. Reaction Assembly:
- In a microcentrifuge tube, combine the reagents in the following order. The final reaction volume can be scaled as needed.
- Add the azide-modified protein solution.
- Add the this compound stock solution to achieve the desired molar excess.
- Add the aminoguanidine stock for a final concentration of 5 mM.
- In a separate tube, premix the CuSO₄ and THPTA stocks (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM THPTA for a 1:5 ratio).[12] Let this stand for 1-2 minutes.
- Add the premixed catalyst/ligand solution to the main reaction tube. The final copper concentration should be 50-100 µM.
- Vortex briefly.
- Initiate the reaction by adding the freshly prepared sodium ascorbate stock to a final concentration of 2.5-5 mM.[15]
3. Incubation:
- Mix the reaction gently by inversion or on a slow rotator.
- Incubate at room temperature for 1-4 hours, protected from light.
4. Purification:
- Remove unreacted small molecules (this compound, catalyst, etc.) from the protein conjugate.
- Common methods include:
- Size Exclusion Chromatography (SEC): Highly effective for separating proteins from small molecules.[16][17]
- Dialysis / Buffer Exchange: Useful for removing small molecules, but may require multiple changes and longer times.
- Centrifugal Filtration Devices: A quick method for buffer exchange and removal of small molecules.
Protocol 2: Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to determine the yield and drug-to-antibody ratio (DAR).
-
UV-Vis Spectroscopy: Estimate protein concentration (at 280 nm) and potentially the conjugate concentration if this compound has a distinct absorbance peak.
-
Mass Spectrometry (MS): The most accurate method. ESI-MS or MALDI-TOF can be used to determine the exact mass of the conjugate, confirming successful ligation and allowing for calculation of the DAR.[17]
-
High-Performance Liquid Chromatography (HPLC):
-
Size Exclusion Chromatography (SEC-HPLC): Can detect aggregation or fragmentation of the protein post-conjugation.[7]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful technique to separate species with different numbers of conjugated molecules, providing a detailed DAR distribution.[7]
-
Reverse Phase HPLC (RP-HPLC): Can also be used to assess purity and DAR.[7]
-
Visualizations
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [fillcolor="#F1F3F4", fontcolor="#202124"]; purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, class="start_end"]; PrepareProtein [label="1. Prepare Azide-Protein\nin Degassed Buffer", class="process"]; PrepareSM [label="2. Prepare Alkyne\nthis compound Stock", class="reagents"]; PrepareCat [label="3. Prepare Catalyst/Ligand\n& Ascorbate Stocks", class="reagents"]; Combine [label="4. Combine Protein & Alkyne\nin Reaction Vessel", class="process"]; AddCat [label="5. Add Premixed\nCuSO4/THPTA", class="process"]; Initiate [label="6. Initiate with\nSodium Ascorbate", class="process"]; Incubate [label="7. Incubate (1-4h, RT)\nProtect from Light", class="process"]; Purification [label="8. Purify Conjugate\n(e.g., SEC)", class="purify"]; Analysis [label="9. Characterize Conjugate\n(MS, HPLC)", class="analyze"]; End [label="End: Store Conjugate", shape=ellipse, class="start_end"];
// Edges Start -> PrepareProtein; PrepareProtein -> Combine; PrepareSM -> Combine; PrepareCat -> AddCat; Combine -> AddCat; AddCat -> Initiate; Initiate -> Incubate; Incubate -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: General experimental workflow for CuAAC conjugation.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. confluore.com.cn [confluore.com.cn]
- 15. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
(S,S)-BMS-984923 potential off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (S,S)-BMS-984923. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as ALX-001, is a potent silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). Its primary mechanism involves blocking the interaction between the cellular prion protein (PrPc) bound to amyloid-beta oligomers (Aβo) and mGluR5. This action selectively inhibits the neurotoxic signaling cascade initiated by Aβo without affecting the normal physiological signaling of glutamate.
Q2: What are the known off-target interactions of this compound?
A2: this compound has demonstrated a high degree of selectivity for mGluR5. In a comprehensive screening panel of 508 binding and cell-based functional assays, the compound showed no significant affinity or selectivity (greater than 300-fold) for the targets tested. Minor interactions were noted for the protease-activated receptor 1 (PAR-1) and the progesterone receptor, with a selectivity of 100- to 300-fold relative to its high affinity for mGluR5.
Q3: Has this compound shown any interaction with cytochrome P450 (CYP) enzymes or P-glycoprotein (P-gp)?
A3: Preclinical studies have indicated that this compound does not inhibit cytochrome P450 enzymes at concentrations well above those considered efficacious. Furthermore, it has been shown to not be a substrate for P-glycoprotein.
Q4: What adverse effects have been observed in clinical trials?
A4: In a Phase 1a single ascending dose study in healthy older adults, this compound was found to be safe and well-tolerated at single doses up to 200 mg. All treatment-emergent adverse events (TEAEs) were mild to moderate. TEAEs considered possibly related to the treatment included brief oral sensations, transient dizziness, transient headache, a single episode of transient hypertension, and one instance of increased triglycerides. Repeated dosing in healthy volunteers also demonstrated good tolerability with no reported neuropsychiatric or cognitive adverse events.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed in vitro that is inconsistent with mGluR5 modulation.
-
Possible Cause: While highly selective, the minor off-target interactions with PAR-1 or the progesterone receptor could contribute to unexpected effects, particularly at high concentrations.
-
Troubleshooting Steps:
-
Concentration Verification: Confirm the final concentration of this compound in your assay. Ensure it is within the recommended range to maintain selectivity.
-
Control Experiments:
-
Include a control cell line that does not express mGluR5 to assess non-mGluR5-mediated effects.
-
If your experimental system is sensitive to PAR-1 or progesterone receptor modulation, consider using specific antagonists for these receptors to see if the unexpected phenotype is reversed.
-
-
Literature Review: Check recent publications for any newly identified off-target effects or context-specific activities of this compound.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: Pharmacokinetic properties such as bioavailability, metabolism, or brain penetration could influence in vivo outcomes.
-
Troubleshooting Steps:
-
Pharmacokinetic Data: this compound has good oral bioavailability (50-90% in mice) and penetrates the blood-brain barrier, with brain concentrations reaching levels as high as plasma concentrations.
-
Dosing Regimen: Review your dosing schedule and route of administration. Oral gavage has been used effectively in animal models.
-
Target Engagement: In vivo target engagement can be confirmed using techniques like positron emission tomography (PET) with a suitable tracer such as [18F]FPEB. High receptor occupancy (around 98%) has been observed in mice with a single oral dose of 7.5 mg/kg.
-
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Target | Parameter | Value | Selectivity vs. mGluR5 |
| mGluR5 | Kᵢ | 0.6 nM | - |
| Protease-Activated Receptor 1 (PAR-1) | - | - | 100- to 300-fold |
| Progesterone Receptor | - | - | 100- to 300-fold |
| Other Screened Targets (500+) | - | - | >300-fold |
Table 2: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) Possibly Related to this compound
| Adverse Event | Severity | Frequency |
| Brief Oral Sensations | Mild | 3 reports |
| Dizziness | Mild | 1 brief episode |
| Headache | Mild | 2 reports |
| Hypertension | Mild | 1 transient episode |
| Increased Triglycerides | Mild | 1 lab measurement |
Experimental Protocols
1. Off-Target Liability Screening
-
Objective: To determine the selectivity of this compound against a broad range of biological targets.
-
Methodology:
-
A comprehensive panel of binding and cell-based functional assays is utilized, typically covering major classes of drug targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.
-
(S,S)-B
-
How to confirm inactivity of (S,S)-BMS-984923 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S,S)-BMS-984923, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as ALX-001, is a silent allosteric modulator of mGluR5.[1][2] Its primary mechanism is to block the pathogenic interaction between amyloid-beta oligomer (Aβo)-bound cellular prion protein (PrPc) and mGluR5.[3][4] This blockade prevents the downstream neurotoxic signaling associated with Alzheimer's disease pathology. Critically, this compound does not affect the normal physiological signaling of mGluR5 in response to its endogenous ligand, glutamate.[1][3][4]
Q2: Why am I not observing any effect of this compound in my standard mGluR5 activity assay?
This is an expected result and confirms the "silent" nature of the modulator. This compound is not a direct agonist or antagonist of mGluR5.[3] Therefore, in assays measuring the direct effect of a compound on glutamate-induced mGluR5 activation (e.g., calcium flux in the absence of Aβo), this compound should appear inactive. Its activity is only revealed in the presence of the pathological trigger, Aβo, where it blocks the Aβo-PrPc-mGluR5 signaling cascade.
Q3: How can I confirm that my batch of this compound is active?
To confirm the specific activity of this compound, you need to design an experiment that recapitulates its mechanism of action. This typically involves a cellular model where the Aβo-PrPc-mGluR5 interaction can be induced and its downstream consequences measured. A key experiment is to show that this compound can inhibit the Aβo-induced potentiation of mGluR5 signaling or other downstream pathological events, without affecting basal or glutamate-stimulated activity.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a formulation with DMSO, PEG300, Tween-80, and saline has been used. It is recommended to store the solid compound and stock solutions at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected activity or inactivity of this compound in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Design | Ensure your assay is designed to detect the specific modulatory effect of a SAM. A standard agonist/antagonist screen will likely show inactivity. You need to include Aβo to induce the pathological signaling that this compound is expected to block. |
| Compound Degradation | Verify the integrity of your this compound stock. Prepare fresh solutions from solid compound. Consider analyzing the stock solution by HPLC to check for degradation products. |
| Cell Line Issues | Confirm that your cell line expresses endogenous or transfected mGluR5 and PrPc at sufficient levels. Verify the responsiveness of the cells to glutamate and Aβo. |
| Off-target Effects | At high concentrations, small molecules can exhibit off-target effects. Perform dose-response experiments to ensure you are working within a specific concentration range. Include appropriate negative controls, such as an inactive stereoisomer if available. |
| Solvent Effects | Ensure the final concentration of DMSO or other solvents in your assay is low (typically <0.1%) and consistent across all wells. Include a vehicle control to account for any solvent-induced effects. |
Issue 2: Difficulty in observing the inhibitory effect on the Aβo-PrPc-mGluR5 interaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Aβo Preparation | The aggregation state of Aβo is critical for its activity. Ensure your Aβo preparation is oligomeric and not fibrillar. Characterize your Aβo preparation by techniques such as Western blot or electron microscopy. |
| Inefficient Co-immunoprecipitation | Optimize your co-immunoprecipitation protocol. This includes selecting appropriate antibodies, optimizing lysis buffer composition, and including necessary controls (e.g., isotype control antibody). |
| Low Signal in Downstream Signaling Assays | Ensure that the Aβo treatment is sufficient to induce a measurable change in the phosphorylation of downstream targets like Pyk2, CaMKII, or eEF2. Optimize the time course and concentration of Aβo treatment. |
Experimental Protocols
Protocol 1: Confirmation of "Silent" Activity using a Calcium Flux Assay
This protocol is designed to demonstrate that this compound does not affect glutamate-induced calcium mobilization, a hallmark of its silent allosteric modulator nature.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound
-
Glutamate
-
A known mGluR5 antagonist (e.g., MPEP) as a control
-
96-well black, clear-bottom plates
Methodology:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, following the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing different concentrations of this compound, a known mGluR5 antagonist (e.g., MPEP), or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.
-
Glutamate Stimulation: Add a solution of glutamate to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium mobilization peak.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of the compounds.
Expected Outcome:
-
Vehicle Control: Shows a robust increase in fluorescence upon glutamate stimulation.
-
This compound: Shows no significant effect on the glutamate-induced calcium flux compared to the vehicle control.
-
mGluR5 Antagonist (MPEP): Shows a dose-dependent inhibition of the glutamate-induced calcium flux.
Protocol 2: Co-immunoprecipitation to Assess the Disruption of Aβo-induced PrPc-mGluR5 Interaction
This protocol aims to demonstrate the primary mechanism of action of this compound.
Materials:
-
Cells or brain tissue expressing mGluR5 and PrPc
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against PrPc for immunoprecipitation
-
Antibody against mGluR5 for Western blotting
-
Protein A/G magnetic beads or agarose
-
Aβo preparation
-
This compound
Methodology:
-
Cell/Tissue Treatment: Treat the cells or brain slices with Aβo in the presence or absence of this compound for a specified time. Include a vehicle control.
-
Lysis: Lyse the cells or tissue in lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-PrPc antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-mGluR5 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Input Control: Run a small fraction of the total cell lysate on the same gel to confirm the expression of mGluR5 and PrPc.
Expected Outcome:
-
In the presence of Aβo, there will be an increased amount of mGluR5 co-immunoprecipitated with PrPc compared to the untreated control.
-
Pre-treatment with this compound will reduce the Aβo-induced co-immunoprecipitation of mGluR5 with PrPc.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 0.6 nM | Competitive antagonism of MPEPy binding to mGluR5 | [3] |
| In vivo Efficacy (Mouse) | 3.75 mg/kg, twice daily, oral gavage for 4 weeks | Rescued memory deficits and synaptic loss in APP/PS1 mice | [1] |
| Brain Penetration (Mouse) | Brain concentrations nearly as high as plasma concentrations | Pharmacokinetic analysis | [3] |
| Half-life (Mouse) | ~3 hours | Pharmacokinetic analysis | [1] |
Visualizations
Caption: Signaling pathways illustrating the distinct roles of mGluR5.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
Preventing non-specific binding of (S,S)-BMS-984923
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific binding of (S,S)-BMS-984923 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the less active (S,S)-enantiomer of BMS-984923.[1] BMS-984923 (also known as ALX-001) is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[2][3][4][5] It has a high binding affinity for mGluR5 with a Ki of 0.6 nM.[2][3][5]
Q2: What is the mechanism of action of the active enantiomer, BMS-984923?
BMS-984923 is not a competitive inhibitor at the glutamate binding site. Instead, it binds to an allosteric site on mGluR5.[6][7] This binding is thought to stabilize a conformation of the receptor that prevents its interaction with cellular prion protein (PrPc) bound to amyloid-beta oligomers (Aβo), thereby blocking downstream neurotoxic signaling.[6][7][8] A key feature of BMS-984923 is that it does not affect the normal physiological signaling of mGluR5 in response to glutamate.[2][5][6]
Q3: What is non-specific binding?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target.[9] In the context of this compound, this could include binding to plasticware, other proteins in a cell lysate, or lipids in the cell membrane. High non-specific binding can lead to inaccurate experimental results by obscuring the specific binding signal.[9]
Q4: Why is it important to control for non-specific binding when working with a compound like this compound?
Even though this compound is the less active enantiomer, it is structurally similar to the highly potent BMS-984923. Therefore, it may still exhibit some level of binding, and it is crucial to differentiate between specific binding to the target (mGluR5) and non-specific interactions. This is essential for accurately interpreting any experimental results and understanding the compound's off-target profile.
Troubleshooting Guide: Preventing Non-Specific Binding
High non-specific binding can be a significant issue in binding assays. The following guide provides potential causes and solutions to help troubleshoot and optimize your experiments with this compound.
| Potential Cause | Explanation | Recommended Solution(s) |
| Hydrophobic Interactions | Small molecules can non-specifically bind to hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) or hydrophobic pockets in off-target proteins. | Add a non-ionic surfactant: Include a low concentration of Tween-20 (e.g., 0.01-0.1%) or Triton X-100 in your assay buffer to disrupt these interactions.[9][10][11] Use low-binding plates and tips: Utilize commercially available low-protein-binding microplates and pipette tips. |
| Ionic Interactions | Charged functional groups on this compound can interact with charged surfaces on proteins or membranes. | Optimize buffer pH: Adjust the pH of the assay buffer. The optimal pH will depend on the isoelectric point of your target and potential off-targets.[12] Increase salt concentration: Increasing the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM) can help to shield electrostatic interactions.[10][12] |
| Inadequate Blocking | Unoccupied surfaces on the assay plate or membrane can bind the compound non-specifically. | Use a blocking agent: Bovine Serum Albumin (BSA) is a commonly used blocking agent.[2][12][13] Include 0.1-1% BSA in your assay buffer. For cell-based assays, pre-incubating with a blocking buffer may be beneficial. |
| High Compound Concentration | Using excessively high concentrations of this compound can lead to saturation of non-specific sites, increasing the background signal. | Optimize compound concentration: If possible, use a concentration of this compound that is appropriate for the expected binding affinity to mGluR5, even if it is the less active enantiomer. |
| Insufficient Washing | Inadequate washing steps can leave behind unbound or weakly bound compound, contributing to high background. | Increase the number and volume of washes: After the incubation step, ensure a sufficient number of washes with an appropriate ice-cold wash buffer to remove unbound compound. |
Quantitative Data Summary
The following table summarizes the binding and selectivity data for the active enantiomer, BMS-984923, which can serve as a reference for understanding the target engagement of this chemical scaffold.
| Parameter | Value | Target | Reference |
| Ki | 0.6 nM | mGluR5 | [2][3][5] |
| Selectivity | >300-fold | Against a panel of 508 other targets | [6] |
| EC50 of (S,S)-enantiomer | >1µM | mGluR5 | [1] |
Experimental Protocols
Hypothetical Radioligand Binding Assay Protocol to Minimize Non-Specific Binding
This protocol describes a competitive binding assay using a radiolabeled mGluR5 ligand (e.g., [3H]MPEP) and this compound as the competitor in brain tissue homogenates.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Blocking Buffer: Assay Buffer containing 0.5% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold Assay Buffer
-
Radioligand: [3H]MPEP (or other suitable mGluR5 radioligand)
-
Competitor: this compound
-
Non-specific binding control: A high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP)
-
Receptor Source: Rat or mouse brain cortex membrane homogenate
Procedure:
-
Membrane Preparation: Prepare brain membrane homogenates using standard procedures. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup:
-
Total Binding: Add 50 µL of Blocking Buffer, 50 µL of radioligand solution, and 100 µL of membrane homogenate (typically 50-100 µg of protein).
-
Non-Specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane homogenate.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the assay plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of BMS-984923
Caption: Mechanism of action of the active enantiomer of this compound.
Experimental Workflow for a Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. Effective reduction of non-specific binding of blood cells in a microfluidic chip for isolation of rare cancer cells - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. labcluster.com [labcluster.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ALX-001 | ALZFORUM [alzforum.org]
- 5. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. mdpi.com [mdpi.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
(S,S)-BMS-984923 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting for (S,S)-BMS-984923.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store this compound upon receipt?
For optimal stability, this compound in its solid (powder) form should be stored under specific conditions depending on the intended duration of storage. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C.[1] It is also advised to keep the compound in a dry and dark place.[1] The solid compound is stable for over three years if stored correctly.[1]
2. How should I store solutions of this compound?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For storage, a temperature of -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2]
3. In what solvents is this compound soluble?
This compound is soluble in DMSO.[1][2] For in vitro studies, stock solutions can be prepared in DMSO at a concentration of 50 mg/mL (133.40 mM), though this may require ultrasonic assistance for complete dissolution.[2] It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[2]
4. How is this compound typically shipped?
The compound is shipped at ambient temperature as a non-hazardous chemical.[1] It is considered stable enough for the duration of ordinary shipping and time spent in customs, which can be a few weeks.[1]
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve in DMSO.
-
Solution 1: Use Ultrasonication. As recommended for preparing high-concentration stock solutions, using an ultrasonic bath can aid in the dissolution of the compound.[2]
-
Solution 2: Gentle Warming. If precipitation or phase separation occurs during preparation, gentle heating can be used to aid dissolution.[2]
-
Solution 3: Check Your Solvent. Ensure you are using a fresh, high-quality, and anhydrous grade of DMSO. The presence of water in DMSO can significantly affect the solubility of many organic compounds.[2]
Problem: I am preparing an in vivo formulation and the solution is not homogeneous.
-
Solution 1: Follow the Protocol Precisely. The order of solvent addition is critical for creating a stable formulation. Ensure each solvent is added sequentially and mixed thoroughly before adding the next.[2]
-
Solution 2: Ensure Thorough Mixing. After adding each component of the formulation (PEG300, Tween-80, Saline), ensure the solution is mixed evenly before proceeding to the next step.[2]
-
Solution 3: Prepare Freshly. For in vivo experiments, it is highly recommended to prepare the working solution on the same day of use to ensure its stability and homogeneity.[2]
Data Summary
Storage and Stability of this compound
| Form | Condition | Temperature | Duration | Shelf Life |
| Solid (Powder) | Short-term | 0 - 4°C | Days to weeks | >3 years (if stored properly)[1] |
| Long-term | -20°C | Months to years | >3 years (if stored properly)[1] | |
| Stock Solution | In Solvent | -20°C | Up to 1 month | 1 month[2] |
| In Solvent | -80°C | Up to 6 months | 6 months[2] |
Experimental Protocols
Preparation of an In Vivo Oral Formulation (2.5 mg/mL)
This protocol provides a method for preparing a suspended solution of this compound suitable for oral and intraperitoneal injections in animal models.[2]
Materials:
-
This compound
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, begin with 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This will yield a 2.5 mg/mL suspended solution.
Note: It is recommended to prepare this working solution fresh on the day of use.[2]
Visualizations
Experimental Workflow: In Vivo Formulation Preparation
References
Technical Support Center: (S,S)-BMS-984923 Negative Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (S,S)-BMS-984923 as a negative control in experiments involving its active enantiomer, (R,R)-BMS-984923 (also known as ALX-001).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] The active enantiomer, (R,R)-BMS-984923, exhibits high-affinity binding to mGluR5 and is being investigated for its therapeutic potential in Alzheimer's disease by disrupting the interaction between amyloid-beta oligomers (Aβo), cellular prion protein (PrPC), and mGluR5.[2][3][4] In contrast, the (S,S)-enantiomer shows significantly reduced activity at the mGluR5 receptor, with an EC50 greater than 1µM.[1] This substantial difference in activity makes this compound an ideal negative control to help ensure that the observed biological effects of the active compound are due to its specific interaction with mGluR5 and not from off-target effects or non-specific compound properties.
Q2: What are the potential challenges when using this compound as a negative control?
While enantiomers are excellent negative controls, it's important to be aware of potential challenges:
-
Unexpected Biological Activity: Although significantly less active at mGluR5, the (S,S)-enantiomer is not completely inert and may exhibit off-target effects at high concentrations. Chirality can lead to different interactions with other biological macromolecules.[5][6][7]
-
Solubility and Stability Issues: Like many small molecules, solubility can be a concern. It is crucial to ensure that both the active compound and the negative control are fully solubilized to achieve accurate and comparable results.
-
Chiral Inversion: While less common for this chemical scaffold under physiological conditions, the possibility of in vivo or in vitro conversion of the inactive enantiomer to the active one should be considered, especially in long-term experiments.[8]
Q3: My negative control, this compound, is showing some biological effect in my assay. What should I do?
This is a critical observation and requires systematic troubleshooting. Refer to the troubleshooting guide below for a step-by-step approach to investigate the unexpected activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected activity observed with this compound | 1. Off-target effects: The (S,S)-enantiomer may be interacting with other proteins in your experimental system, a phenomenon that can differ between enantiomers.[5][7] | • Perform a dose-response experiment with this compound to determine if the effect is concentration-dependent.• If possible, use an structurally unrelated negative control to see if the effect is specific to the BMS-984923 scaffold.• Consider proteome-wide target engagement assays like Thermal Proteome Profiling (TPP) to identify potential off-targets.[9] |
| 2. Impurity of the compound: The this compound sample may be contaminated with the active (R,R)-enantiomer. | • Verify the chiral purity of your this compound sample using an appropriate analytical method, such as chiral chromatography.• Source the compound from a reputable supplier with a certificate of analysis detailing its purity. | |
| 3. Assay artifacts: The observed effect may not be a true biological response but an artifact of the assay system. | • Run a vehicle-only control to establish a baseline.• Ensure that the compound is not interfering with the detection method (e.g., fluorescence, luminescence). | |
| Inconsistent results between the active compound and the negative control | 1. Differential solubility or stability: The two enantiomers may have slight differences in their physicochemical properties. | • Prepare fresh stock solutions for each experiment.• Visually inspect solutions for any precipitation.• If solubility is a concern, consider using a different solvent system, ensuring it is compatible with your assay. |
| 2. Pipetting errors: Inaccurate dispensing of compounds can lead to variability. | • Use calibrated pipettes and proper pipetting techniques.• Prepare a master mix for each condition to minimize variability between replicates. | |
| No difference observed between (R,R)-BMS-984923 and this compound | 1. Assay is not sensitive enough to detect the specific activity of the active compound. | • Optimize your assay conditions (e.g., cell number, incubation time, reagent concentrations).• Ensure your positive controls for the assay are working as expected. |
| 2. The observed phenotype is due to an off-target effect common to both enantiomers. | • This is a valid, albeit challenging, outcome. It suggests the observed effect may not be mediated by mGluR5. Further investigation with different chemical scaffolds targeting the same pathway would be necessary. |
Quantitative Data Summary
The following table summarizes the key quantitative data for the active and inactive enantiomers of BMS-984923.
| Parameter | (R,R)-BMS-984923 (Active Enantiomer) | This compound (Negative Control) | Reference |
| Binding Affinity (Ki) for mGluR5 | 0.6 nM | Not explicitly reported, but activity is significantly lower. | [3][10][11] |
| Functional Activity (EC50) at mGluR5 | Not applicable (Silent Allosteric Modulator) | > 1 µM | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments where this compound would be used as a negative control.
Co-Immunoprecipitation (Co-IP) to Assess Aβo-PrPC-mGluR5 Complex Disruption
This protocol is designed to test the ability of (R,R)-BMS-984923 to disrupt the interaction between mGluR5 and the Aβo-PrPC complex, with this compound serving as a negative control.
Materials:
-
Cell line expressing mGluR5 and PrPC (e.g., HEK293T cells)
-
Amyloid-beta oligomers (Aβo)
-
(R,R)-BMS-984923 and this compound
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-mGluR5 antibody for immunoprecipitation
-
Anti-PrPC antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with Aβo for the desired time. Then, incubate with vehicle (DMSO), (R,R)-BMS-984923, or this compound at the desired concentration for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP buffer on ice.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-mGluR5 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-PrPC antibody to detect the co-immunoprecipitated PrPC.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that (R,R)-BMS-984923 binds to mGluR5 in a cellular context, leading to its thermal stabilization, while this compound should not.
Materials:
-
Intact cells expressing mGluR5
-
(R,R)-BMS-984923 and this compound
-
PBS with protease inhibitors
-
Reagents for protein quantification and Western blotting or other detection methods
Procedure:
-
Compound Treatment: Treat cell suspensions with vehicle, (R,R)-BMS-984923, or this compound at various concentrations.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble mGluR5 at each temperature for each treatment condition by Western blotting or other sensitive protein detection methods. A positive result for the active compound is a shift in the melting curve to a higher temperature.
Visualizations
Caption: Aβo-PrPC-mGluR5 signaling pathway and the action of BMS-984923 enantiomers.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Troubleshooting logic for unexpected activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BMS-984923 | mGluR5 modulator | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing (S,S)-BMS-984923 Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of click reactions involving (S,S)-BMS-984923. This compound is the less active enantiomer of the potent mGluR5 silent allosteric modulator, BMS-984923, and is offered as a valuable tool for chemical biology applications due to its terminal alkyne group, which allows for covalent labeling and conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in click chemistry?
A1: this compound is the (S,S)-enantiomer of BMS-984923, a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[3][4][5][6][7] While its parent compound is investigated for neurodegenerative diseases, this compound is provided as a research tool for click chemistry. It contains a terminal alkyne group, making it a suitable partner for azide-containing molecules in click reactions, enabling applications such as target identification, drug delivery, and bio-imaging.[1][2]
Q2: Which type of click reaction is suitable for this compound?
A2: this compound, with its terminal alkyne, can participate in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice depends on the experimental context. CuAAC is generally faster but the copper catalyst can be toxic to living cells.[8] SPAAC is copper-free and thus more suitable for biological systems, but it requires a strained cyclooctyne reaction partner.[9][10][]
Q3: My CuAAC reaction with this compound has a low yield. What are the common causes and solutions?
A3: Low yields in CuAAC reactions can stem from several factors. Common causes include inefficient catalyst generation, reactant degradation, or poor solubility. To troubleshoot, consider the following:
-
Optimize the Copper Source and Ligand: Ensure the use of a reliable Cu(I) source. A common method is the in situ reduction of CuSO₄ with a reducing agent like sodium ascorbate.[12] The addition of a copper-stabilizing ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial to prevent catalyst oxidation and improve efficiency.[13]
-
Degas Solvents: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Check Reactant Purity and Stoichiometry: Ensure the purity of this compound and the azide partner. An excess of one reactant (typically 1.1-1.5 equivalents) can sometimes drive the reaction to completion.
-
Solvent Choice: The solubility of this compound and the azide partner is critical. Common solvent systems include mixtures of t-BuOH/water, DMF, or DMSO. If solubility is an issue, gentle heating might be beneficial.[12]
Q4: The reaction is very slow. How can I increase the reaction rate?
A4: To accelerate a slow click reaction:
-
Increase Catalyst Loading: Cautiously increasing the concentration of the copper catalyst and ligand can enhance the reaction rate. However, excessive copper can lead to side reactions.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 35-50 °C) can sometimes increase the rate without significant side product formation.
-
Microwave Irradiation: For non-biological applications, microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[14]
Q5: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A5: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to di-alkyne byproducts.[14] To minimize this:
-
Increase Reducing Agent Concentration: A higher concentration of sodium ascorbate can help maintain a reducing environment and suppress the oxidative homocoupling.
-
Use a Stabilizing Ligand: Ligands like TBTA or THPTA not only protect the Cu(I) catalyst but also help to prevent the formation of undesired polynuclear copper acetylides.[14]
Troubleshooting Guide
The following table summarizes common issues encountered during CuAAC reactions with this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidation) | Degas solvents and use an inert atmosphere. Ensure fresh sodium ascorbate solution. |
| Poor solubility of reactants | Try different solvent systems (e.g., DMSO, DMF, t-BuOH/H₂O). Gentle heating may be applied. | |
| Inefficient catalyst system | Add a copper-stabilizing ligand (e.g., TBTA for organic solvents, THPTA for aqueous media). | |
| Slow Reaction Rate | Low catalyst concentration | Increase catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Low temperature | Gently heat the reaction mixture (e.g., to 40°C). For robust molecules, consider microwave irradiation. | |
| Presence of Multiple Products (Side Reactions) | Oxidative homocoupling of the alkyne | Increase the concentration of the reducing agent (sodium ascorbate). |
| Degradation of starting materials | Ensure the purity of reactants and use fresh solvents. | |
| Difficulty in Product Purification | Excess copper catalyst | Use chelating resins or perform a workup with an ammonia solution to remove copper. |
| Similar polarity of product and starting material | Optimize chromatography conditions (e.g., different solvent gradient, different stationary phase). |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for the CuAAC reaction of this compound with an azide-containing molecule.
-
Reactant Preparation: In a suitable reaction vial, dissolve this compound (1.0 eq.) and the azide partner (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: CuAAC with a Stabilizing Ligand for Improved Efficiency
This protocol is recommended for more challenging reactions or when side reactions are a concern.
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and the azide partner (1.1 eq.) in a suitable solvent (e.g., DMF or a mixture of t-BuOH/water). Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Premix: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 eq.) and THPTA (0.25 eq.) in degassed water.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (0.5 eq.) in degassed water.
-
Reaction Initiation: To the stirred reactant solution under an inert atmosphere, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.
-
Reaction and Work-up: Stir at room temperature and monitor the reaction. Follow the work-up and purification steps outlined in Protocol 1.
Visualizing Reaction Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for a typical CuAAC reaction.
Troubleshooting Logic for Low Yield in CuAAC
Caption: Decision tree for troubleshooting low CuAAC yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(4R,5R)-BMS-984923: A Comparative Analysis of its Unique Activity at the mGluR5 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with their targets is paramount. This guide provides a detailed comparison of BMS-984923, highlighting its distinctive activity profile as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5), setting it apart from conventional modulators.
BMS-984923, chemically identified as the (4R,5R) stereoisomer, represents a novel class of mGluR5 modulators. Unlike traditional agonists, antagonists, or positive/negative allosteric modulators (PAMs/NAMs), BMS-984923 functions as a silent allosteric modulator (SAM). This means it binds to an allosteric site on the mGluR5 receptor with high affinity but does not, by itself, alter the receptor's response to its endogenous ligand, glutamate.[1][2] Its primary role is to selectively inhibit the pathological signaling cascades associated with neurodegenerative diseases, such as Alzheimer's, by disrupting the interaction between mGluR5 and amyloid-β oligomer (Aβo)-bound cellular prion protein (PrPC), without affecting normal glutamate-mediated signaling.[1][2]
Comparative Activity at mGluR5
The defining characteristic of BMS-984923 is its "silent" nature. While it binds with high potency to mGluR5, it exhibits no detectable agonist or antagonist activity on glutamate-induced signaling. This profile is highly advantageous, as it suggests a wider therapeutic window, potentially avoiding the side effects associated with continuous inhibition or activation of physiological mGluR5 pathways.[1]
| Compound Class | Generic Example | Effect on Glutamate Signaling at mGluR5 |
| Silent Allosteric Modulator (SAM) | BMS-984923 | No intrinsic effect on glutamate-induced signaling. |
| Negative Allosteric Modulator (NAM) | MPEP | Inhibits glutamate-induced signaling. |
| Positive Allosteric Modulator (PAM) | N/A | Potentiates glutamate-induced signaling. |
| Orthosteric Agonist | Glutamate | Activates the receptor. |
| Orthosteric Antagonist | N/A | Blocks glutamate from binding and activating the receptor. |
Quantitative Data Summary
The table below summarizes the key quantitative measures of BMS-984923's activity at the mGluR5 receptor.
| Compound | Parameter | Value | Description |
| BMS-984923 | Ki | 0.6 nM | Inhibition constant, indicating high binding affinity to mGluR5. [1][3] |
| BMS-984923 | Agonist Activity (EC50) | > 3000 nM | No significant agonist activity observed. |
| BMS-984923 | PAM Activity (EC50) | > 3000 nM | No significant positive allosteric modulation observed. |
Experimental Protocols
The characterization of BMS-984923's activity at mGluR5 involves two primary types of assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the impact on receptor signaling.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the same site.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express a high density of mGluR5 receptors (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 allosteric modulator (e.g., [3H]-MPEPy) and varying concentrations of the test compound (BMS-984923).
-
Separation: The reaction mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Functional Calcium Flux Assay (FLIPR Assay)
This assay is used to determine if a compound has agonist, PAM, or NAM activity by measuring changes in intracellular calcium levels following receptor activation. mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.
-
Cell Culture: HEK293 cells stably expressing mGluR5 are plated in 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately one hour.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the test compound (BMS-984923) are added to the wells.
-
Agonist Addition: After a short incubation with the test compound, a known mGluR5 agonist (e.g., glutamate or DHPG) is added at a concentration that elicits a submaximal response (for testing PAM activity) or a maximal response (for testing NAM activity).
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: An increase in fluorescence after the addition of the test compound alone would indicate agonist activity. An enhancement of the glutamate-induced signal would indicate PAM activity, while a reduction would indicate NAM activity. For BMS-984923, no significant change is observed in either case, confirming its silent allosteric modulator profile.[1]
Visualizations
mGluR5 Signaling Pathway
References
- 1. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BMS-984923 Enantiomers on mGluR5 Receptor Activity
An important clarification on the molecular target of BMS-984923: Initial interest in BMS-984923 may have been associated with the LPA1 receptor. However, extensive research has since identified the primary target of BMS-984923 as the metabotropic glutamate receptor 5 (mGluR5). This guide will, therefore, focus on the well-documented effects of its enantiomers on the mGluR5 receptor.
BMS-984923 is a potent and selective silent allosteric modulator (SAM) of the mGluR5 receptor.[1][2] As a SAM, it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site, and does not affect the receptor's basal activity or its response to glutamate.[2] However, its binding does prevent the pathological signaling cascade initiated by the interaction of amyloid-beta oligomers with the mGluR5-prion protein complex, a pathway implicated in the synaptic dysfunction observed in Alzheimer's disease.[2][3]
Like many chiral molecules, the biological activity of BMS-984923 is stereospecific, with its enantiomers exhibiting significantly different potencies at the mGluR5 receptor. The active enantiomer is the (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one, hereafter referred to as (R,R)-BMS-984923.[4]
Quantitative Comparison of BMS-984923 Enantiomers
The following table summarizes the available quantitative data on the biological activity of the (R,R) and (S,S) enantiomers of BMS-984923 at the mGluR5 receptor.
| Enantiomer | Parameter | Value | Receptor | Assay Type |
| (R,R)-BMS-984923 | Kᵢ (Binding Affinity) | 0.6 nM | mGluR5 | Radioligand Binding Assay |
| (S,S)-BMS-984923 | EC₅₀ (Functional Potency) | >1 µM | mGluR5 | Functional Assay (Calcium Mobilization) |
Table 1: Comparison of the in vitro potency of BMS-984923 enantiomers at the mGluR5 receptor. The significantly lower Kᵢ value for the (R,R)-enantiomer indicates a much higher binding affinity for the mGluR5 receptor compared to the (S,S)-enantiomer.[1][5]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the data presented above. The following sections describe the general principles of the key assays used to characterize the biological effects of the BMS-984923 enantiomers.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This assay is used to measure the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the mGluR5 receptor is incubated with a preparation of cells or membranes expressing the receptor. The BMS-984923 enantiomer is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the enantiomer that displaces 50% of the radioligand is the IC₅₀ value. The Kᵢ value, a measure of the binding affinity of the enantiomer, is then calculated from the IC₅₀ value.
General Protocol:
-
Membrane Preparation: Cells expressing the mGluR5 receptor are harvested and homogenized to create a membrane preparation.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable mGluR5-specific radioligand (e.g., [³H]-MPEP) and varying concentrations of the test compound (BMS-984923 enantiomer).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization for Determining EC₅₀
This assay measures the functional effect of a compound on receptor signaling.
Principle: The mGluR5 receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade that leads to an increase in intracellular calcium concentration. A calcium-sensitive fluorescent dye is loaded into cells expressing the mGluR5 receptor. When the receptor is activated, the increase in intracellular calcium causes a change in the fluorescence of the dye, which can be measured. For a silent allosteric modulator like BMS-984923, its effect is measured by its ability to inhibit the calcium mobilization induced by an mGluR5 agonist.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the mGluR5 receptor are cultured in a microplate and then loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The BMS-984923 enantiomer is added to the cells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or a specific agonist like CHPG) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, indicating the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The data is analyzed to determine the concentration of the BMS-984923 enantiomer that inhibits the agonist-induced calcium response by 50% (IC₅₀). For an agonist, the EC₅₀ would be the concentration that produces 50% of the maximal response. For the less active (S,S)-enantiomer, an EC₅₀ of >1 µM indicates that even at this high concentration, it does not produce a significant effect.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ALX-001 | ALZFORUM [alzforum.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to (S,S)-BMS-984923 as a Negative Control for the mGluR5 Modulator BMS-984923
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (S,S)-BMS-984923 as a negative control for its active enantiomer, BMS-984923, a potent silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). BMS-984923 is under investigation for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, by selectively inhibiting the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without affecting normal glutamate signaling.[1][2][3] The availability of a stereochemically-matched inactive control is crucial for rigorous in vitro and in vivo studies to delineate the specific effects of the active compound. This document summarizes the comparative experimental data, provides detailed experimental protocols for key assays, and illustrates the relevant signaling pathways and experimental workflows.
Introduction to BMS-984923 and its Stereoisomer
BMS-984923 is a high-affinity SAM that binds to mGluR5 with a Ki of 0.6 nM.[3][4] Its mechanism of action involves disrupting the interaction between mGluR5 and the cellular prion protein (PrPc) when PrPc is bound to Aβo.[5][6] This disruption prevents the downstream activation of a neurotoxic signaling cascade involving Fyn kinase, Pyk2, CaMKII, and eEF2, which is implicated in synaptic dysfunction and loss in Alzheimer's disease.[2][5] Critically, as a SAM, BMS-984923 does not interfere with the physiological activation of mGluR5 by glutamate, offering a promising therapeutic window.[3]
Chirality plays a critical role in the pharmacological activity of many small molecules. BMS-984923 possesses chiral centers, giving rise to different stereoisomers. The (S,S)-enantiomer has been identified as the biologically inactive counterpart, making it an ideal negative control for experiments investigating the specific effects of BMS-984923.
Data Presentation: Comparative Activity of BMS-984923 and this compound
The following table summarizes the available quantitative data comparing the activity of BMS-984923 and its (S,S)-enantiomer. The data clearly demonstrates the significant difference in potency between the two stereoisomers, validating the use of this compound as a negative control.
| Compound | Target | Assay Type | Key Parameter | Value | Reference |
| BMS-984923 | mGluR5 | Radioligand Binding | Ki | 0.6 nM | [4] |
| This compound | mGluR5 | Functional Assay (Calcium Flux) | EC50 | >1 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Aβo-PrPc-mGluR5 signaling pathway and the inhibitory action of BMS-984923.
Caption: Experimental workflow for comparing BMS-984923 and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the comparative data.
mGluR5 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of BMS-984923 and this compound to the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine).
-
Unlabeled MPEP for non-specific binding determination.
-
Test compounds: BMS-984923 and this compound.
-
96-well plates, scintillation vials, scintillation cocktail, liquid scintillation counter, filtration apparatus with glass fiber filters (e.g., GF/B).
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGluR5 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 4°C, wash the pellet, and resuspend in a suitable buffer for storage at -80°C.
-
Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]MPEP.
-
For total binding, add only [³H]MPEP and assay buffer.
-
For non-specific binding, add [³H]MPEP and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.
-
mGluR5 Calcium Flux Assay (FLIPR)
Objective: To measure the functional activity of BMS-984923 and this compound on mGluR5-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium and reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
mGluR5 agonist (e.g., Glutamate or DHPG).
-
Test compounds: BMS-984923 and this compound.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence imaging plate reader (FLIPR).
Procedure:
-
Cell Plating:
-
Plate HEK293-mGluR5 cells in black-walled, clear-bottom microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the FLIPR instrument and allow it to equilibrate.
-
Add the test compounds (BMS-984923 or this compound) at various concentrations and incubate for a specified period.
-
Add a sub-maximal concentration (e.g., EC₂₀ or EC₅₀) of the mGluR5 agonist to all wells.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the response over baseline for each well.
-
Determine the EC₅₀ or IC₅₀ values for the test compounds.
-
Western Blot for Downstream Signaling Proteins
Objective: To assess the effect of BMS-984923 and this compound on the Aβo-induced phosphorylation of Pyk2, CaMKII, and eEF2.
Materials:
-
Primary neuronal cultures or brain tissue lysates.
-
Aβo preparation.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-Pyk2 (Tyr402), anti-phospho-CaMKII (Thr286), anti-phospho-eEF2 (Thr56), and antibodies for total proteins.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat primary neuronal cultures or tissue with Aβo in the presence or absence of BMS-984923, this compound, or vehicle.
-
Lyse the cells or tissue in lysis buffer on ice.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The significant difference in biological activity between BMS-984923 and its (S,S)-enantiomer, as demonstrated by the available data, strongly supports the use of this compound as a negative control. Its lack of significant activity at the mGluR5 receptor ensures that any observed effects in cellular or animal models can be confidently attributed to the specific pharmacological action of BMS-984923. The use of this inactive stereoisomer is essential for robust experimental design, allowing for the clear differentiation between specific on-target effects and any potential non-specific or off-target phenomena. This guide provides the necessary information and protocols to effectively utilize this compound in advancing our understanding of the therapeutic potential of mGluR5 silent allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic Glutamate Receptor 5 is a Co-Receptor for Alzheimer Aβ Oligomer Bound to Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Rescue of Synaptic Function by BMS-984923: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective effects of BMS-984923 on synaptic function, with a focus on its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. BMS-984923 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its unique mechanism of action allows it to selectively inhibit the pathological signaling cascade initiated by amyloid-β oligomers (Aβo) without interfering with the physiological signaling of glutamate, offering a promising therapeutic window.[2][3][4]
Mechanism of Action: Selective Inhibition of Pathological Signaling
BMS-984923 exerts its therapeutic effects by disrupting the interaction between the cellular prion protein (PrPC) bound to Aβo and mGluR5.[2][4] This interaction is a key step in the Aβo-induced neurotoxic cascade that leads to synaptic dysfunction and loss. By binding to an allosteric site on mGluR5, BMS-984923 stabilizes a conformation of the receptor that prevents its engagement with the Aβo-PrPC complex.[3] This targeted action is crucial as it leaves the normal physiological response of mGluR5 to glutamate unaltered, thereby avoiding the potential side effects associated with non-selective mGluR5 antagonists.[3][4]
The enantioselectivity of BMS-984923 is a critical aspect of its pharmacological profile. The active enantiomer exhibits high potency for mGluR5, while its (S,S)-enantiomer is significantly less active. This stereospecificity underscores the specific molecular interactions required for its modulatory effect.
Comparative Efficacy Data
Preclinical studies in mouse models of Alzheimer's disease have demonstrated the significant potential of BMS-984923 to reverse synaptic deficits and improve cognitive function.
| Parameter | BMS-984923 (Active Enantiomer) | (S,S)-Enantiomer of BMS-984923 | Other mGluR5 Modulators (e.g., NAMs) |
| Binding Affinity (mGluR5) | Ki = 0.6 nM[1][2] | EC50 > 1µM[5] | Variable, but often associated with on-target side effects. |
| Synaptic Density (SV2A & PSD95) | Fully restored in aged AD mouse models.[6][7][8] | Not reported, expected to be inactive. | May offer some protection but can impair normal synaptic function. |
| Cognitive Function | Rescued memory deficits in AD mouse models.[3][6] | Not reported, expected to be inactive. | Can impair learning and memory.[9] |
| Mechanism of Action | Silent Allosteric Modulator (SAM)[1] | Inactive enantiomer.[5] | Negative Allosteric Modulators (NAMs) or Positive Allosteric Modulators (PAMs).[9] |
| Effect on Glutamate Signaling | No effect on physiological glutamate signaling.[2][3][4] | No effect. | Inhibits (NAMs) or enhances (PAMs) glutamate signaling.[9] |
| Aβo-Induced LTP Inhibition | Prevents the reduction in LTP.[6] | Not reported. | Variable effects. |
| Tau Pathology | Reduced levels of soluble and insoluble phosphorylated tau.[3][6] | Not reported. | Not a primary target. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of BMS-984923 and a typical experimental workflow for evaluating its effects on synaptic density.
Caption: Signaling pathway of BMS-984923's selective action.
Caption: Workflow for assessing BMS-984923's effect on synapses.
Experimental Protocols
Immunohistochemistry for Synaptic Markers (SV2A and PSD95)
This protocol is adapted from established methods for synaptic protein staining in mouse brain tissue.
a. Tissue Preparation:
-
Anesthetize mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubation in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
b. Staining Procedure:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval by incubating sections in a citrate-based buffer at 95°C for 10 minutes (optional, may improve PSD95 staining).[10]
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-SV2A and mouse anti-PSD95) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
c. Image Acquisition and Analysis:
-
Acquire z-stack images from the region of interest (e.g., hippocampus or cortex) using a confocal microscope.
-
Quantify the number and density of SV2A and PSD95 puncta, and their colocalization, using image analysis software such as ImageJ with appropriate plugins.
Electrophysiology: Long-Term Potentiation (LTP) Measurement
This protocol outlines the procedure for assessing synaptic plasticity in hippocampal slices.
a. Slice Preparation:
-
Rapidly dissect the hippocampus from the mouse brain in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
b. Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP recording for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
c. Pharmacological Application:
-
To test the effect of BMS-984923, pre-incubate slices with the compound (and Aβo if applicable) for a defined period before LTP induction.
-
Compare the degree of LTP in slices treated with vehicle, Aβo, and Aβo + BMS-984923.
In Vivo Target Engagement: PET Imaging with [18F]FPEB
This protocol provides a general outline for assessing mGluR5 occupancy by BMS-984923 in vivo.
a. Subject Preparation:
-
Fast subjects (rodents or humans) for a designated period before the scan.
-
For preclinical studies, anesthetize the animal and maintain anesthesia throughout the scan.
b. Radiotracer Injection and PET Scan:
-
Administer a bolus injection of the mGluR5-specific radiotracer [18F]FPEB intravenously.
-
Acquire dynamic PET scan data for 90-120 minutes.
-
For receptor occupancy studies, administer BMS-984923 at various doses and time points before the [18F]FPEB scan.
c. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Perform kinetic modeling of the time-activity curves from different brain regions to determine the distribution volume (VT).
-
Calculate receptor occupancy at different doses of BMS-984923 by comparing the VT in the treated state to the baseline (untreated) state.
Conclusion
BMS-984923 represents a novel, enantioselective approach to treating the synaptic dysfunction underlying neurodegenerative diseases like Alzheimer's. Its ability to selectively target the pathological Aβo-PrPC-mGluR5 signaling pathway while sparing physiological glutamate transmission is a significant advantage over other mGluR5 modulators. The preclinical data strongly support its potential to restore synaptic integrity and improve cognitive function. Ongoing clinical trials will be crucial in determining its safety and efficacy in humans.[4][11][12] This guide provides a framework for understanding and further investigating the promising therapeutic profile of BMS-984923.
References
- 1. BMS-984923 | mGluR5 modulator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. allyxthera.com [allyxthera.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Reversal of synapse loss in Alzheimer mouse models by targeting mGluR5 to prevent synaptic tagging by C1Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. funjournal.org [funjournal.org]
- 10. Improved immunohistochemical detection of postsynaptically located PSD-95/SAP90 protein family by protease section pretreatment: a study in the adult mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of synapse loss in Alzheimer mouse models by targeting mGluR5 to prevent synaptic tagging by C1Q - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
Demonstrating the Stereospecificity of BMS-984923: A Comparative Analysis with its (S,S) Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGluR5) silent allosteric modulator (SAM) BMS-984923 and its (S,S) enantiomer. The data presented herein demonstrates the high stereospecificity of BMS-984923, a critical attribute for a therapeutic candidate, by highlighting the significant loss of activity in its enantiomeric counterpart.
BMS-984923 is under investigation for its potential role in treating neurodegenerative diseases, such as Alzheimer's disease.[1] Its mechanism of action involves selectively blocking the pathological interaction between amyloid-beta oligomers (Aβo) complexed with cellular prion protein (PrPC) and mGluR5, without altering the receptor's physiological response to glutamate.[1][2][3][4] This targeted modulation is crucial for avoiding the potential side effects associated with non-selective mGluR5 antagonists. The following data and protocols underscore the precise molecular recognition of BMS-984923 by its target.
Quantitative Comparison of Enantiomer Activity
The specificity of a chiral molecule for its biological target is a cornerstone of modern drug development. In the case of BMS-984923, this is exemplified by the stark contrast in activity between the (R,R) enantiomer (BMS-984923) and its (S,S) counterpart. While BMS-984923 exhibits high-affinity binding to mGluR5, its (S,S) enantiomer is substantially less active.
| Compound | Stereochemistry | Target | Assay Type | Potency Metric | Value (nM) |
| BMS-984923 | (R,R) | mGluR5 | Radioligand Binding | Ki | 0.6 |
| (S,S)-BMS-984923 | (S,S) | mGluR5 | Functional (Calcium Flux) | EC50 | >1000 |
Table 1: Comparison of the in vitro potency of BMS-984923 and its (S,S) enantiomer. The data illustrates a significant difference in their activity, with the (S,S) enantiomer being over 1600-fold less potent in functional assays.[2][5]
Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for mGluR5
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGluR5 receptor.
Materials:
-
Membrane Preparation: HEK293 cells stably expressing human mGluR5.
-
Radioligand: [3H]-MPEPy (a high-affinity mGluR5 antagonist).
-
Test Compounds: BMS-984923 and this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM CaCl2, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membrane preparation, the radioligand, and varying concentrations of the test compound in the assay buffer.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to modulate the intracellular calcium concentration following the activation of mGluR5, which is a Gq-coupled receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Agonist: A known mGluR5 agonist, such as glutamate or DHPG.
-
Test Compounds: BMS-984923 and this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cells are seeded into a multi-well plate and incubated to allow for attachment.
-
The cells are then loaded with a calcium-sensitive dye, which will fluoresce upon binding to intracellular calcium.
-
The plate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the cells are incubated.
-
The mGluR5 agonist is then injected into the wells to stimulate the receptor.
-
The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds. For a silent allosteric modulator like BMS-984923, its effect would be measured by its ability to inhibit the response to an agonist.
Visualizing the Molecular Specificity and Mechanism
To further illustrate the concepts discussed, the following diagrams depict the experimental workflow for comparing the enantiomers and the proposed signaling pathway of BMS-984923.
Caption: Experimental workflow for comparing the specificity of BMS-984923 and its (S,S) enantiomer.
Caption: Signaling pathway illustrating the specific mechanism of action of BMS-984923.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-984923 | mGluR5 modulator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating Experimental Results with (S,S)-BMS-984923: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S,S)-BMS-984923, also known as BMS-984923 and ALX-001, for its use as a critical control in validating experimental results, particularly in the context of neurodegenerative disease research. We present its mechanism of action, comparative performance data from preclinical studies, and detailed experimental protocols to support the robust design of future investigations.
This compound is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Unlike positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), BMS-984923 binds to mGluR5 without altering its physiological signaling in response to glutamate.[1][3] Its primary utility in a research setting is to specifically inhibit the pathological signaling cascade initiated by the binding of amyloid-beta oligomers (Aβo) to a complex formed by cellular prion protein (PrPC) and mGluR5.[1][3] This unique mechanism allows researchers to dissect the effects of pathological Aβo signaling from the normal physiological functions of mGluR5.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance characteristics of BMS-984923, providing a clear comparison for experimental design.
Table 1: In Vitro Characterization of BMS-984923
| Parameter | Value | Comparison/Significance | Reference |
| Binding Affinity (Ki) | 0.6 nM | High-affinity binding to mGluR5. | [1][2] |
| Functional Activity | Silent Allosteric Modulator (SAM) | No detectable agonist or antagonist activity on glutamate-induced mGluR5 signaling. Competitively antagonizes MPEPy binding. | [1] |
| Effect on Ca2+ Signaling | No effect on glutamate/DHPG-induced Ca2+ signaling. | Differentiates it from mGluR5 NAMs (e.g., MTEP) which suppress Ca2+ responses. | [1] |
| Mechanism of Action | Inhibits PrPC-mGluR5 interaction in the presence of Aβo. | Specifically targets the pathological signaling pathway. | [1][2][4] |
Table 2: Preclinical In Vivo Efficacy of BMS-984923 in Alzheimer's Disease Mouse Models (APPswe/PS1ΔE9)
| Outcome Measure | Treatment Group | Result | Significance | Reference |
| Cognitive Performance | BMS-984923 (3.75 mg/kg, twice daily for 4 weeks) | Improved performance in multiple cognitive tests. | Rescues memory deficits. | [4] |
| Synaptic Density (SV2A & PSD95) | BMS-984923 (3.75 mg/kg, twice daily for 4 weeks) | Increased to levels comparable to wild-type mice. | Reverses synapse loss. | [3][4] |
| Pathological Signaling | BMS-984923 | Prevented activation of Pyk2, CaMKII, and eEF2. | Blocks downstream neurotoxic signaling. | [3][4] |
| Tau Pathology (3xTg mice) | BMS-984923 (7.5 mg/kg/day for 4+ weeks) | Reduced total, insoluble, and phosphorylated Tau. | Alleviates tauopathy. | [3][4] |
| Amyloid Plaque Load | BMS-984923 | No significant alteration. | Action is downstream of plaque formation. | [3][4] |
| Astrogliosis & Microgliosis | BMS-984923 | No significant alteration. | Does not appear to have a direct anti-inflammatory effect in this context. | [3][4] |
Table 3: Pharmacokinetic and Safety Profile of BMS-984923
| Parameter | Value/Observation | Species | Reference |
| Oral Bioavailability | Good (50-90%) | Mice | [1][3] |
| Blood-Brain Barrier Penetration | Brain concentrations nearly as high as plasma. | Mice | [1][3] |
| Half-life | 3 hours | Mice | [4] |
| Safety (Single Ascending Dose) | Doses up to 200 mg were well tolerated with no serious adverse events. | Healthy Older Adults | [3][5] |
| Receptor Occupancy (IC50) | 33.9 ng/mL (plasma concentration) | Healthy Older Adults | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing BMS-984923 as a control.
1. In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model
-
Objective: To assess the ability of BMS-984923 to rescue cognitive deficits and synaptic loss.
-
Animal Model: Aged APPswe/PS1ΔE9 transgenic mice and wild-type littermates.
-
Groups:
-
Vehicle-treated wild-type mice.
-
Vehicle-treated APPswe/PS1ΔE9 mice.
-
BMS-984923-treated APPswe/PS1ΔE9 mice.
-
-
Compound Administration:
-
Dose: 3.75 mg/kg or 7.5 mg/kg.
-
Formulation: Prepare a suspension for oral administration. For example, a 2.5 mg/mL suspension can be made by dissolving in DMSO, then mixing with PEG300, Tween-80, and saline.[2]
-
Route: Oral gavage.
-
Frequency: Twice daily.
-
Duration: 4 weeks.
-
-
Behavioral Testing: Conduct a battery of cognitive tests (e.g., Morris water maze, Y-maze) during the final week of treatment to assess spatial learning and memory.
-
Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize animals and perfuse with saline.
-
Harvest brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for synaptic markers (e.g., SV2A for presynaptic terminals, PSD95 for postsynaptic density) to quantify synaptic density.
-
Western Blotting: Analyze protein lysates from frozen tissue to measure levels of phosphorylated and total Pyk2, CaMKII, eEF2, and Tau to assess signaling pathway modulation.
-
2. In Vitro Calcium Signaling Assay
-
Objective: To validate the "silent" allosteric modulator activity of BMS-984923 compared to a NAM.
-
Cell Line: HEK293T cells overexpressing mGluR5, or primary cortical neurons (DIV21).
-
Reagents:
-
BMS-984923 (SAM)
-
MTEP (NAM control)
-
Glutamate or DHPG (mGluR5 agonist)
-
Calcium-sensing dye (e.g., Fluo-4 AM)
-
-
Procedure:
-
Plate cells in a 96-well plate.
-
Load cells with a calcium-sensing dye according to the manufacturer's protocol.
-
Pre-incubate cells with BMS-984923, MTEP, or vehicle for 20-30 minutes. For competitive assays, co-incubate BMS-984923 and MTEP.
-
Use a fluorometric imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence.
-
Add the mGluR5 agonist (glutamate or DHPG) and record the change in intracellular calcium concentration over time.
-
-
Expected Outcome: BMS-984923 will not alter the calcium response to the agonist, while MTEP will inhibit it. Co-application of BMS-984923 with MTEP should prevent the inhibitory effect of MTEP, demonstrating competitive binding at the allosteric site.[1]
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Aβo-mGluR5 pathological signaling pathway and the specific inhibitory action of BMS-984923.
Caption: General experimental workflow for in vivo validation using BMS-984923.
References
Confirming On-Target Effects of BMS-984923: A Comparative Guide to the Use of its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, rigorous validation of a drug candidate's on-target effects is paramount. This guide provides a comparative overview of the active enantiomer, (4R,5R)-BMS-984923, a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5), and its less active enantiomer, (4S,5S)-BMS-984923, as a tool to confirm the specificity of its biological activity.
BMS-984923 presents a promising therapeutic strategy by selectively disrupting the pathological interaction between the amyloid-beta oligomer (Aβo)-cellular prion protein (PrPC) complex and mGluR5, a key step in Aβo-induced neurotoxicity, without altering the receptor's physiological response to glutamate.[1][2] The use of the pharmacologically inactive (4S,5S) enantiomer as a negative control is a critical experimental step to ensure that the observed therapeutic effects of the (4R,5R) enantiomer are indeed due to its specific interaction with mGluR5.
Comparative Efficacy of BMS-984923 Enantiomers
The following table summarizes the available data on the activity of the two enantiomers of BMS-984923. The stark difference in their potency underscores the stereospecificity of the interaction with mGluR5 and highlights the utility of the (4S,5S) enantiomer as a negative control.
| Compound | Target | Assay | Key Parameter | Result | Citation |
| (4R,5R)-BMS-984923 | mGluR5 | Radioligand Binding Assay | Ki | 0.6 nM | [2] |
| mGluR5-PrPC Interaction | Co-immunoprecipitation | Inhibition of Aβo-induced interaction | Potent Inhibition | [1][2] | |
| Synaptic Plasticity | Long-Term Potentiation (LTP) in hippocampal slices | Prevention of Aβo-induced LTP deficit | Effective | [1] | |
| Cognitive Function | Novel Object Recognition in APP/PS1 mice | Rescue of memory deficits | Significant Improvement | [3] | |
| (4S,5S)-BMS-984923 | mGluR5 | Not specified | EC50 | >1µM | MedChemExpress Product Information |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo experiments to assess the on-target effects of BMS-984923.
In Vitro: Calcium Flux Assay in mGluR5-expressing Cells
This assay is fundamental to demonstrating that BMS-984923 is a silent allosteric modulator, meaning it does not interfere with the normal glutamate-mediated signaling of mGluR5.
Objective: To assess the effect of (4R,5R)-BMS-984923 and (4S,5S)-BMS-984923 on glutamate-induced calcium mobilization in HEK293T cells stably expressing human mGluR5.
Protocol:
-
Cell Culture: Culture mGluR5-expressing HEK293T cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash cells to remove excess dye and add assay buffer containing either (4R,5R)-BMS-984923, (4S,5S)-BMS-984923 (at various concentrations), or vehicle control. Incubate for 15-30 minutes.
-
Glutamate Stimulation: Measure baseline fluorescence using a fluorescence plate reader. Add a submaximal concentration of glutamate (e.g., 10 µM) to all wells and immediately measure the change in fluorescence.
-
Data Analysis: The fluorescence signal, indicative of intracellular calcium concentration, is plotted against time. The peak fluorescence response is quantified and compared between treatment groups.
Expected Outcome: (4R,5R)-BMS-984923 and (4S,5S)-BMS-984923 should not significantly alter the calcium response to glutamate compared to the vehicle control, confirming their silent allosteric modulator profile.
In Vivo: Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease
This experiment aims to demonstrate the therapeutic efficacy of (4R,5R)-BMS-984923 in a relevant disease model and confirm that the inactive enantiomer does not produce the same effect.
Objective: To evaluate the ability of orally administered (4R,5R)-BMS-984923 to rescue cognitive deficits in the APPswe/PS1ΔE9 (APP/PS1) mouse model of Alzheimer's disease, using (4S,5S)-BMS-984923 as a negative control.
Protocol:
-
Animals: Use aged (e.g., 12-14 months old) APP/PS1 transgenic mice and wild-type littermates.
-
Compound Formulation and Administration: Formulate (4R,5R)-BMS-984923 and (4S,5S)-BMS-984923 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the compounds or vehicle via oral gavage once or twice daily for a period of 4 weeks. A typical effective dose for the active enantiomer is 3.75 mg/kg.[1][3]
-
Behavioral Testing: After the treatment period, assess cognitive function using a battery of behavioral tests, such as the Novel Object Recognition (NOR) test, Morris Water Maze (MWM), or contextual fear conditioning.
-
NOR Test Procedure:
-
Habituation: Acclimate mice to the empty testing arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Expected Outcome: APP/PS1 mice treated with vehicle are expected to show a low DI, indicative of cognitive impairment. Treatment with (4R,5R)-BMS-984923 should significantly increase the DI, demonstrating a rescue of the memory deficit.[3] In contrast, treatment with (4S,5S)-BMS-984923 is not expected to improve cognitive performance compared to the vehicle-treated group.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of BMS-984923's on-target effect.
Caption: Workflow for confirming on-target effects using an inactive enantiomer.
By employing the inactive (4S,5S)-BMS-984923 enantiomer as a negative control alongside its active counterpart, researchers can unequivocally demonstrate that the therapeutic benefits of (4R,5R)-BMS-984923 are a direct consequence of its specific interaction with mGluR5. This rigorous approach is essential for the continued development of this promising compound as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (S,S)-BMS-984923
The proper disposal of the potent, selective silent allosteric modulator (SAM) of mGluR5, (S,S)-BMS-984923, is critical for ensuring personnel safety and environmental protection within a laboratory setting.[1] As a small molecule inhibitor, it is essential to handle this compound and its associated waste with care, adhering to institutional and regulatory guidelines.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors and other potent laboratory chemicals.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling or disposal.[1] This information should not supersede local regulations and protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2] All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management is the segregation of waste at its point of generation.[1][4] Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your institution's EHS department.[1]
-
Solid Waste Disposal:
-
Unused or Expired Compound: The original container holding unused or expired solid this compound must be treated as hazardous chemical waste.[2] Ensure the container is tightly sealed and clearly labeled.[2]
-
Contaminated Materials: All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, are to be collected as solid hazardous waste.[1] These items should be placed in a designated, properly labeled hazardous waste container.[2]
-
-
Liquid Waste Disposal:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), experimental buffers, and cell culture media, must be collected as liquid chemical waste.[1]
-
Solvent Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste into separate, compatible containers.[1]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1][5] They must be collected as hazardous liquid waste.
-
-
Container Management and Labeling:
-
Container Integrity: Use only appropriate, chemically compatible containers for waste collection, preferably plastic.[6] Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the solvent(s) present.[3]
-
-
Storage and Disposal:
-
Satellite Accumulation Area (SAA): Store sealed waste containers in a designated and well-ventilated SAA within the laboratory.[1][7] This area should have secondary containment to mitigate potential leaks.[4]
-
EHS Pickup: Once a waste container is full or the experiment is complete, contact your institution's EHS department to arrange for a waste pickup, following their specific procedures.[1][6]
-
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key information regarding the handling and disposal of this compound waste.
| Waste Type | Container Requirements | Disposal Procedure | Key Precautions |
| Solid Waste (Unused compound, contaminated labware) | Labeled, sealed, chemically compatible container | Collect in a designated hazardous waste container. | Do not mix with regular trash. |
| Liquid Waste (Solutions in DMSO, buffers, etc.) | Labeled, sealed, compatible liquid waste container | Segregate by solvent type (halogenated vs. non-halogenated). | Never pour down the drain. |
| Sharps (Contaminated needles, syringes) | Approved sharps container | Dispose of in a designated sharps container. | Handle with extreme care to prevent punctures. |
| Glassware (Contaminated flasks, beakers) | Decontaminate if possible; otherwise, dispose of as solid hazardous waste. | Rinse with a suitable solvent and collect the rinsate as liquid hazardous waste. If not feasible, dispose of as solid waste. | Ensure thorough decontamination or proper containment. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of (S,S)-BMS-984923: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (S,S)-BMS-984923, a potent, selective silent allosteric modulator (SAM) of mGluR5, intended for research use only.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes known information from clinical trials and supplier data with general best practices for handling potent, biologically active research compounds. This information is intended to supplement, not replace, your institution's established safety protocols.
Core Safety Recommendations
Given the potent biological activity of this compound, a cautious approach to handling is warranted. The following Personal Protective Equipment (PPE) is recommended to minimize exposure risk.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. Use in a well-ventilated area is a minimum requirement. | Prevents inhalation of the compound, which is a potential route of exposure. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory.
Handling and Storage
This compound is shipped as a non-hazardous chemical under ambient temperatures.[1] For long-term viability and safety, specific storage conditions are recommended.
| Compound Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C, dry and dark.[1] | -20°C, dry and dark.[1] |
| Stock Solution | Not Recommended | -20°C (up to 1 month) or -80°C (up to 6 months).[2] |
Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust when handling the solid form. Prepare solutions in a well-ventilated area.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.
In Case of a Spill
A clear and practiced spill response plan is essential. The following workflow provides a general guideline for handling a spill of this compound.
Caption: A logical workflow for responding to a chemical spill.
Known Safety Information
While a comprehensive toxicological profile is not available, early-phase clinical trials in humans provide some insight into the potential effects of this compound.
| Study Type | Dosage | Observed Adverse Events | Reference |
| Phase 1a Single Ascending Dose | Up to 200 mg | All doses were well tolerated without serious adverse events. Treatment-emergent adverse events were mild or moderate and included brief oral sensations, a brief episode of dizziness, transient headache, transient hypertension, and an increase in triglycerides. | [3] |
It is important to note that this information is from controlled clinical administration and may not fully represent the risks of occupational exposure in a laboratory setting. The compound is intended for research use only and is not for human or veterinary use.[1][2]
By adhering to these guidelines and your institution's safety protocols, you can minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
